molecular formula C21H32O11 B1591639 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose CAS No. 307531-77-7

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose

Cat. No.: B1591639
CAS No.: 307531-77-7
M. Wt: 460.5 g/mol
InChI Key: FXRJPQKYPCUCSK-UHFFFAOYSA-N
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Description

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose is a useful research compound. Its molecular formula is C21H32O11 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-propanoyloxy-2-[3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O11/c1-6-13(22)27-11-12(28-14(23)7-2)18-19(29-15(24)8-3)20(30-16(25)9-4)21(32-18)31-17(26)10-5/h12,18-21H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRJPQKYPCUCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(C1C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability & Synthetic Control of Peracylated Glucofuranose Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In carbohydrate chemistry and nucleoside drug development, the structural integrity of the sugar scaffold is paramount. While D-glucose predominantly exists as a pyranose (six-membered ring) in its thermodynamic ground state, the furanose (five-membered ring) derivatives are critical intermediates for the synthesis of nucleoside analogues, antiviral agents, and RNA modifiers.

This guide addresses the thermodynamic instability of peracylated glucofuranose. Unlike their pyranose counterparts, peracylated furanoses are kinetically favored but thermodynamically labile, prone to ring expansion (isomerization) under acidic or basic conditions. This document provides a validated framework for synthesizing, stabilizing, and characterizing these derivatives, ensuring high fidelity during scale-up.

Theoretical Framework: The Thermodynamic Landscape

To manipulate glucofuranose derivatives effectively, one must understand the energetic forces driving their instability.

Ring Strain and Conformational Analysis

The stability difference between glucopyranose and glucofuranose is dictated by dihedral angle strain and steric hindrance .

  • Glucopyranose: Adopts a

    
     chair conformation, where bulky substituents (hydroxyl/acetyl groups) can occupy equatorial positions, minimizing 1,3-diaxial interactions. This is the global thermodynamic minimum.
    
  • Glucofuranose: Adopts an envelope (

    
    ) or twist (
    
    
    
    ) conformation.[1] The five-membered ring forces substituents into an eclipsed or semi-eclipsed arrangement, creating significant torsional strain.
The Kinetic Trap

Despite being less stable, the furanose ring forms faster than the pyranose ring during cyclization (e.g., Fischer glycosidation). This is due to the lower entropic cost of closing a smaller ring. However, if the reaction is allowed to reach equilibrium, the system will "relax" into the pyranose form.

Key Insight: Synthesis of peracylated glucofuranose requires kinetic trapping —stopping the reaction or locking the structure before thermodynamic equilibrium (ring expansion) occurs.

Visualization: Energy Landscape

The following diagram illustrates the energy wells of the respective isomers. Note the shallow well of the furanose compared to the deep well of the pyranose.[1]

EnergyLandscape OpenChain Open Chain (Aldehyde) Furanose Glucofuranose (Kinetic Product) High Energy OpenChain->Furanose Fast Cyclization (Low Entropic Cost) Pyranose Glucopyranose (Thermodynamic Product) Low Energy OpenChain->Pyranose Slow Cyclization Furanose->OpenChain Reversible Furanose->Pyranose Acid-Catalyzed Ring Expansion (Irreversible) Pyranose->OpenChain High Barrier

Figure 1: Reaction coordinate visualization showing the kinetic favorability of furanose formation versus the thermodynamic stability of the pyranose form.

Synthetic Protocol: The "Locked" Pathway

Direct peracetylation of glucose often yields the pyranose pentaacetate. To guarantee the furanose architecture, we utilize a structural lock strategy involving isopropylidene (acetonide) protection, followed by acetolysis.

Protocol: Synthesis of 1,2,3,5,6-Penta-O-acetyl-D-glucofuranose[2]

Objective: Synthesize the target molecule while preventing ring expansion.

Reagents:

  • 
    -D-Glucose[2][3]
    
  • Acetone (dry)

  • Sulfuric acid (

    
    ) or Iodine (
    
    
    
    )
  • Acetic Anhydride (

    
    )
    
  • Acetic Acid (

    
    )
    
Step 1: Formation of Diacetone Glucose (The Lock)

This step locks the sugar in the furanose form because two acetone molecules bridge C1-C2 and C5-C6, which is geometrically impossible for a pyranose ring.

  • Suspend

    
    -D-glucose (50 g) in dry acetone (1 L).
    
  • Add conc.[4]

    
     (20 mL) dropwise at 0°C.
    
  • Stir at room temperature (RT) for 5 hours. The solution will clarify.

  • Neutralize with

    
    , filter, and concentrate.
    
  • Recrystallize from hexane to obtain 1,2:5,6-Di-O-isopropylidene-

    
    -D-glucofuranose .
    
Step 2: Acetolysis (The Critical Transformation)

This step replaces the acetonide groups with acetyl groups. Warning: Harsh conditions here will cause ring expansion to pyranose.

  • Dissolve Diacetone Glucose (10 g) in a mixture of Acetic Acid (50 mL) and Acetic Anhydride (50 mL).

  • Cool to 0°C. Add conc.

    
     (0.5 mL) very slowly.
    
  • Critical Control Point: Stir at 0°C–5°C for 24 hours. Do not heat. Heat promotes thermodynamic rearrangement to pyranose.

  • Pour into ice water (500 mL) with vigorous stirring.

  • Extract with Dichloromethane (DCM), wash with saturated

    
     (to remove acid), then brine.
    
  • Dry over

    
     and concentrate.
    
  • Purify via flash chromatography (Hexane:EtOAc 3:1).

Self-Validating Check:

  • If the product is a solid with MP > 110°C, you likely made the pyranose (Failure).

  • The furanose pentaacetate is typically a syrup or low-melting solid (mixture of anomers) that requires careful handling.

Thermodynamic Instability & Isomerization Mechanism

Why does the furanose ring expand? The driving force is the relief of torsional strain. The mechanism typically involves the activation of the anomeric center or the C4-oxygen.

Acid-Catalyzed Ring Expansion (The "Danger Zone")

In the presence of Lewis acids (used in glycosylation) or Bronsted acids, the O-ring opens. The C5-hydroxyl (now an acetyl ester) or the C4-hydroxyl participates.[5]

  • Protonation: The ring oxygen or anomeric acetyl group is protonated.

  • Ring Opening: The C1-O bond cleaves, forming an oxocarbenium ion (acyclic or loosely bound).

  • Recyclization: The C5-OAc oxygen attacks C1 (forming pyranose) because the resulting chair conformation is energetically superior to the reforming of the envelope furanose.

Visualization: Isomerization Pathway

Isomerization Furanose Peracetylated Glucofuranose (5-membered ring) Oxocarbenium Acyclic Oxocarbenium Ion (Intermediate) Furanose->Oxocarbenium Ring Opening (C4-O cleavage) Oxocarbenium->Furanose Reversible (Kinetic) Pyranose Peracetylated Glucopyranose (6-membered ring) Oxocarbenium->Pyranose C5-OH Attack (Thermodynamic Sink) Acid Acid Catalyst (H+ / Lewis Acid) Acid->Furanose Activates

Figure 2: Mechanism of acid-catalyzed ring expansion. Note that while ring opening is reversible, the formation of the pyranose is effectively a thermodynamic sink.

Analytical Characterization

Distinguishing between pyranose and furanose forms is impossible via Mass Spectrometry alone (same mass). NMR Spectroscopy is the gold standard.

1H-NMR Coupling Constants ( )

The coupling constant between the anomeric proton (H1) and H2 is the definitive identifier.

Feature

-D-Glucofuranose

-D-Glucofuranose

-D-Glucopyranose

-D-Glucopyranose
Ring Size 5-membered5-membered6-membered6-membered

(Hz)
4.0 – 4.5 Hz 0 – 1.0 Hz (Singlet-like)3.5 – 4.0 Hz7.0 – 8.5 Hz
H1 Shift (

)
~6.4 ppm~6.1 ppm~6.3 ppm~5.7 ppm
Conformation EnvelopeEnvelopeChair (

)
Chair (

)

Interpretation:

  • If you see a doublet with

    
     Hz, you likely have the 
    
    
    
    -furanose.
  • If you see a singlet (or very tight doublet), you have the

    
    -furanose.
    
  • If you see a large doublet (

    
     Hz), you have definitely formed the 
    
    
    
    -pyranose (Isomerization occurred).

References

  • Structural Analysis & NMR: Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of D-glucofuranose. Carbohydrate Research.

  • Synthetic Methodology: Wolfrom, M. L., & Thompson, A. (1963).[3] Acetylation of Carbohydrates.[3][4][6][7] Methods in Carbohydrate Chemistry.

  • Thermodynamic Stability: BenchChem. (2025). A Computational Showdown: Unveiling the Stability of Glucofuranose and Glucopyranose.

  • Nucleoside Applications: Snitynsky, R. B., & Lowary, T. L. (2014). Synthesis of nitrogen-containing furanose sugar nucleotides. Organic Letters.

  • Isomerization Mechanisms: Master Organic Chemistry. (2017).[8] Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars.

Sources

Solubility profile of glucose pentapropionate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the solubility profile of Glucose Pentapropionate (GPP).

Executive Summary

Glucose Pentapropionate (GPP) is a hydrophobic ester derivative of glucose used primarily as a plasticizer in cellulose-based polymers, a metabolic tracer in gluconeogenesis studies, and a lipophilic prodrug scaffold. Unlike its shorter-chain homolog, glucose pentaacetate (GPA), GPP exhibits enhanced lipophilicity due to the presence of five propionyl (


) groups.

This guide details the solubility thermodynamics of GPP, providing a calculated Hansen Solubility Parameter (HSP) profile to predict compatibility. Key findings indicate that GPP is highly soluble in chlorinated solvents (Chloroform, DCM) and moderately polar esters (Ethyl Acetate), but remains insoluble in water and aliphatic hydrocarbons (Hexane).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the molecule's structural constraints is the first step in predicting solvation behavior. GPP replaces the five hydroxyl protons of glucose with propionyl groups, eliminating hydrogen bond donation capacity while retaining hydrogen bond acceptance sites (ester carbonyls).

PropertyDataNotes
IUPAC Name 1,2,3,4,6-Penta-O-propionyl-D-glucopyranoseAvailable as

and

anomers.
CAS Number 10556-88-4 (

-anomer)10034-20-5 (

-anomer)
Often synthesized as an anomeric mixture.
Molecular Formula

Significant increase in hydrocarbon content vs. Acetate (

).
Molecular Weight 460.47 g/mol ~18% heavier than Glucose Pentaacetate (390.34 g/mol ).
Melting Point 95°C – 110°CLower than GPA (~132°C) due to flexible ethyl chains disrupting crystal packing.
Physical State White Crystalline Solid / Viscous OilTendency to supercool into a glass; crystallizes slowly.
LogP (Predicted) ~2.1 - 2.5Moderately Lipophilic.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To provide a robust predictive model for GPP solubility, we utilize the Hansen Solubility Parameter system. A substance dissolves when its energy density matches that of the solvent.[1]

Mechanism of Dissolution:

  • Dispersion (

    
    ):  Van der Waals forces. GPP has a high 
    
    
    
    due to the bulky propionyl backbone.
  • Polarity (

    
    ):  Dipole-dipole interactions. The five ester carbonyls create a moderate polarity field, though "diluted" by the ethyl chains compared to acetate.
    
  • Hydrogen Bonding (

    
    ):  GPP acts strictly as an H-bond acceptor. It requires solvents that are either proton donors (like Chloroform) or have matching dipole/dispersion forces.
    
Calculated HSP Values (Group Contribution Method)

Estimates based on Van Krevelen/Hoftyzer method.

ParameterValue (

)
Interpretation

(Dispersion)
16.5Similar to standard aromatics/chlorinated solvents.

(Polarity)
7.8Moderate polarity; lower than GPA.

(H-Bonding)
9.2Significant acceptor capability.

20.4 Target Solvent Range: 18–22

Experimental Solubility Profile

The following table categorizes solvents based on their thermodynamic interaction with GPP.

Legend:

  • Soluble (++): > 100 mg/mL (Instant dissolution)

  • Sparingly Soluble (+): 10–30 mg/mL (Requires heat/sonication)

  • Insoluble (-): < 1 mg/mL

Solvent ClassSpecific SolventSolubilityMechanistic Insight
Chlorinated Chloroform ++ (Excellent) Ideal match. The acidic proton of

H-bonds with GPP ester carbonyls.
Dichloromethane (DCM) ++ (Excellent) Standard solvent for synthesis and extraction.
Esters/Ketones Ethyl Acetate ++ (Good) "Like dissolves like." Excellent for purification/recrystallization.
Acetone ++ (Good) High solubility, but may cause oiling out during crystallization.
Polar Aprotic DMSO ++ (Good) Solubilizes GPP easily but difficult to remove (high BP).
DMF ++ (Good) Similar to DMSO; useful for chemical modification reactions.
Alcohols Ethanol (Cold) - (Poor) GPP is too hydrophobic for cold ethanol.
Ethanol (Hot) + (Moderate) Standard Recrystallization Solvent. Soluble at 70°C, crystallizes upon cooling.
Methanol -/+ (Poor) More polar than ethanol; poor solvent for GPP.
Hydrocarbons Hexane - (Insoluble)

mismatch. Hexane cannot interact with the polar ester groups.[2]
Toluene + (Moderate) Soluble, especially with warming. Good for azeotropic drying.
Aqueous Water - (Insoluble) Hydrophobic effect dominates.

Protocol: Synthesis & Purification Workflow

The solubility profile dictates the synthesis and purification strategy. The reaction uses Propionic Anhydride (reactant & solvent) and Pyridine (catalyst/base).

Workflow Diagram (DOT)

GPP_Synthesis Raw Raw Material: D-Glucose (Solid) Reaction Acylation Reaction (100°C, 2-4 Hours) Raw->Reaction Reagents Reagents: Propionic Anhydride + Pyridine Reagents->Reaction Quench Quench: Pour into Ice Water Reaction->Quench Complete Conversion Precipitate Crude GPP (Viscous Oil/Solid) Quench->Precipitate Phase Separation Extraction Extraction: Dissolve in Dichloromethane (DCM) Wash with HCl/NaHCO3 Precipitate->Extraction Purification Drying Drying: MgSO4 + Rotovap Extraction->Drying Recryst Recrystallization: Dissolve in Hot Ethanol -> Cool Drying->Recryst Solvent Switch Final Pure Glucose Pentapropionate (White Crystals) Recryst->Final Thermodynamic Selection

Figure 1: Standard workflow for the synthesis and purification of Glucose Pentapropionate, leveraging its solubility differential between water (quench) and ethanol (recrystallization).[3][4]

Detailed Methodology
  • Acylation: React D-Glucose with excess Propionic Anhydride (5-6 equiv) in Pyridine.

  • Quench: Pour the hot reaction mixture into Ice Water .

    • Why? GPP is insoluble in water.[5] The excess anhydride hydrolyzes to propionic acid (water-soluble), and pyridine dissolves in the aqueous phase (as pyridinium salt if acid is added). GPP precipitates as a sticky oil or solid.

  • Extraction: Extract the precipitate with Dichloromethane (DCM) .

    • Why? DCM is the "Gold Standard" solvent for GPP (See Table). It creates a distinct heavy organic layer.

  • Recrystallization: Evaporate DCM. Redissolve the residue in Hot Ethanol (95%) .

    • Why? This utilizes the temperature-dependent solubility.[6][7] GPP is soluble in boiling ethanol but insoluble in freezing ethanol, allowing for the growth of high-purity crystals.

Applications in Research & Industry

A. Plasticization of Cellulose Esters

GPP is used to lower the glass transition temperature (


) of Cellulose Acetate Propionate (CAP).
  • Mechanism: The propionyl chains of GPP intercalate between cellulose polymer chains, increasing free volume and reducing inter-chain hydrogen bonding.

  • Advantage: Unlike phthalate plasticizers, GPP is bio-based and non-toxic.

B. Metabolic Tracing (GC-MS)

In metabolic flux analysis, glucose extracted from plasma is derivatized to GPP rather than GPA.

  • Reasoning: The propionyl groups add mass, shifting the molecular ion peak to a higher m/z region (cleaner baseline).

  • Protocol: Glucose is reacted with propionic anhydride, then extracted into Ethyl Acetate for direct GC injection.

References

  • PubChem. (2023). Glucose Pentaacetate (Homolog Reference).[8] National Library of Medicine. [Link]

  • Antoniewicz, M. R., et al. (2011). "Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry." Analytical Chemistry. (Details GPP derivatization and solubility in Ethyl Acetate). [Link]

  • Buchanan, C. M., et al. (2003). "Cellulose Ester Compositions." U.S. Patent 20030171458A1. (Details use of GPP as a plasticizer and its melt properties).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for Group Contribution Method theory).

Sources

A Technical Guide to Propanoylated Carbohydrate Derivatives: Synthesis, Characterization, and Applications in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic chemical modification of carbohydrates is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of possible derivatizations, propanoylation—the introduction of a propanoyl (propionyl) group—serves as a powerful tool to modulate the physicochemical and biological properties of sugar moieties. This guide provides an in-depth exploration of propanoylated carbohydrate derivatives for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic strategies, detail robust characterization protocols, and examine the functional implications of these derivatives in therapeutic applications, from enhancing bioavailability to crafting sophisticated drug delivery systems.

The Rationale for Propanoylation in Glycochemistry

Carbohydrates are characterized by their high density of hydroxyl groups, which renders them highly polar and often limits their ability to cross biological membranes. Acylation, the process of introducing an acyl group (R-C=O), is a fundamental strategy to mask these hydrophilic groups, thereby increasing lipophilicity. While acetylation is common, the choice of a propanoyl group offers a nuanced advantage. The additional ethyl group in the propanoyl moiety (CH₃CH₂C=O) provides a greater increase in lipophilicity compared to an acetyl group (CH₃C=O), which can significantly enhance a molecule's pharmacokinetic profile.

This modification is central to several drug development strategies:

  • Prodrug Design: Propanoyl esters can be designed to be stable in the digestive tract but are readily cleaved by intracellular esterases, releasing the active, hydroxylated parent drug at the target site.[1]

  • Enhanced Bioavailability: Increased lipophilicity can improve absorption across the gut wall and penetration of the blood-brain barrier.

  • Modulation of Biological Activity: The introduction of propanoyl groups can alter the binding interactions of a carbohydrate with its target protein or enzyme, sometimes leading to enhanced efficacy or a modified activity profile.[2]

  • Scaffolding for Synthesis: Selective propanoylation serves as a protection strategy, allowing chemists to perform reactions on other parts of the carbohydrate molecule.[3]

Synthesis of Propanoylated Carbohydrate Derivatives

The synthesis of these derivatives requires careful consideration of reagents, catalysts, and reaction conditions to control the degree and position of substitution (regioselectivity).

Key Reagents and Mechanistic Insight

The most common reagents for propanoylation are propanoic anhydride and propanoyl chloride.

  • Propanoic Anhydride ((CH₃CH₂CO)₂O): Generally preferred for its milder reactivity and the less corrosive nature of its byproduct (propanoic acid). It is often used with a basic catalyst like pyridine or a hyper-nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).

  • Propanoyl Chloride (CH₃CH₂COCl): More reactive than the anhydride, it is suitable for less reactive hydroxyl groups. Its use generates hydrochloric acid (HCl), which must be scavenged by a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to prevent acid-catalyzed side reactions.

Causality Behind Catalyst Choice: Pyridine often serves a dual role as both the base and the reaction solvent. It activates the anhydride or acid chloride by forming a highly reactive pyridinium intermediate, which is then attacked by the carbohydrate's hydroxyl group. DMAP is a more potent catalyst because the intermediate it forms is significantly more reactive, allowing for faster reaction times and the acylation of sterically hindered hydroxyls.

G Figure 1: Catalytic Mechanism of Propanoylation using DMAP Anhydride Propanoic Anhydride Intermediate N-propanoyl-DMAP+ (Highly Reactive Intermediate) Anhydride->Intermediate + DMAP DMAP DMAP (Catalyst) Product Propanoylated Carbohydrate Intermediate->Product + Carbohydrate-OH Carbohydrate Carbohydrate-OH Carbohydrate->Product Byproduct Propanoate Product->Byproduct - DMAP-H+

Caption: Figure 1: Catalytic mechanism of propanoylation using DMAP.

Controlling Regioselectivity

Achieving regioselectivity is the most significant challenge in carbohydrate chemistry. The primary hydroxyl group (at C-6 in hexopyranoses) is typically the most nucleophilic and least sterically hindered, making it the most reactive. This inherent reactivity can be exploited for selective C-6 propanoylation under carefully controlled conditions (e.g., low temperature, stoichiometric reagents).

For more complex substitution patterns, a combination of protection/deprotection strategies is necessary.[3] For instance, protecting the C-1, C-2, C-3, and C-4 hydroxyls with a bulky group like a benzylidene acetal can isolate the C-6 hydroxyl for selective propanoylation.

Experimental Protocol: Per-O-propanoylation of Methyl α-D-Glucopyranoside

This protocol describes the complete propanoylation of all free hydroxyl groups on a model carbohydrate.

Materials:

  • Methyl α-D-glucopyranoside (1.0 eq)

  • Propanoic Anhydride (10.0 eq)

  • Pyridine (Anhydrous, as solvent)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve methyl α-D-glucopyranoside and DMAP in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

    • Scientist's Note: An inert atmosphere is crucial to prevent the hydrolysis of propanoic anhydride by moisture. Cooling the reaction controls the initial exothermic reaction.

  • Addition of Reagent: Add propanoic anhydride dropwise to the cooled solution over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • Scientist's Note: The disappearance of the polar starting material spot and the appearance of a single, non-polar product spot indicates reaction completion.

  • Workup - Quenching: Cool the reaction mixture back to 0°C and slowly add cold water to quench any excess propanoic anhydride.

  • Workup - Extraction: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove propanoic acid), and brine.

    • Scientist's Note: The acid wash is critical for removing the pyridine catalyst, which can complicate purification. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tetra-O-propanoylated product. Recent advances also utilize recycling high-performance liquid chromatography (R-HPLC) for achieving purities of ≥99.5%.[4][5]

Characterization and Analytical Workflow

Unambiguous characterization is essential to confirm the structure and purity of the synthesized derivatives. A multi-technique approach is standard practice.[6][7]

G Figure 2: Analytical Workflow for Propanoylated Carbohydrates Synthesis Crude Product from Synthesis Purification Purification (Flash Chromatography / HPLC) Synthesis->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity Purity Check Structure Structural Elucidation Purification->Structure Structure Check Final Pure, Characterized Compound Purity->Final NMR NMR Spectroscopy (¹H, ¹³C, COSY) Structure->NMR MS Mass Spectrometry (ESI-MS, MALDI-TOF) Structure->MS NMR->Final MS->Final

Caption: Figure 2: Standard workflow for the purification and characterization of derivatives.

Spectroscopic and Chromatographic Techniques
TechniqueInformation ProvidedTypical Observations for Propanoylated Derivatives
¹H NMR Provides information on the number, environment, and connectivity of protons.Appearance of characteristic signals for the propanoyl group: a triplet around 1.1 ppm (CH₃) and a quartet around 2.3 ppm (CH₂). The carbohydrate ring protons typically shift downfield upon acylation.
¹³C NMR Shows all unique carbon atoms in the molecule.Appearance of a carbonyl carbon signal around 170-175 ppm and signals for the ethyl group carbons.
Mass Spectrometry (ESI-MS, MALDI) Determines the molecular weight of the compound and provides fragmentation patterns.[8]The molecular ion peak ([M+Na]⁺ or [M+H]⁺) will correspond to the mass of the carbohydrate plus the mass of the added propanoyl groups.
HPLC Assesses the purity of the compound and can be used for purification.[8]A pure compound will show a single, sharp peak under various solvent conditions.

Applications in Drug Development and Therapeutics

The versatility of propanoylated carbohydrates makes them valuable in numerous therapeutic contexts.[9]

Prodrugs for Enhanced Delivery

A primary application is in creating prodrugs of polar therapeutics. By masking hydroxyl groups with propanoyl esters, a molecule's lipophilicity is increased, facilitating its passage through cell membranes. Once inside the cell, ubiquitous esterase enzymes hydrolyze the ester bonds, releasing the active drug. This strategy is particularly relevant for improving the oral bioavailability of carbohydrate-based drugs or for targeting intracellular processes.[1]

G Figure 3: Propanoylated Prodrug Activation Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_ext Propanoylated Prodrug (Lipophilic) Prodrug_int Propanoylated Prodrug Prodrug_ext->Prodrug_int Passive Diffusion Drug Active Drug (Hydrophilic) Prodrug_int->Drug Hydrolysis Esterase Esterases Target Biological Target Drug->Target Therapeutic Effect Membrane Cell Membrane

Caption: Figure 3: Mechanism of intracellular activation for a propanoylated prodrug.

Carbohydrate-Based Therapeutics

Many drugs are themselves carbohydrate derivatives. Propanoylation can directly influence their biological function. Studies have shown that the regioselective acylation of sugar-based drugs can significantly alter their antimicrobial, antifungal, or antitumor activities.[2] This is because the size and lipophilicity of the propanoyl groups can affect how the drug fits into the binding pocket of a target protein or how it interacts with a biological membrane. There is a growing trend in developing carbohydrate-based drugs for a range of diseases, including cancer and bacterial infections.[10]

Advanced Drug Delivery Systems

Propanoylated carbohydrates can be incorporated into more complex drug delivery vehicles.[11] For instance, they can be used to functionalize polymers or lipids in nanoparticle formulations.[1][12] In this context, the carbohydrate moiety can act as a targeting ligand for specific cell surface receptors, while the propanoyl groups help to stabilize the nanoparticle structure or control the release rate of an encapsulated drug.

Conclusion and Future Perspectives

Propanoylation is a subtle yet potent modification in the synthetic chemist's toolkit. It provides a reliable method for tuning the lipophilicity of carbohydrates, which has profound implications for drug design and delivery. The ability to control the site and degree of propanoylation through regioselective techniques allows for the precise engineering of molecules with optimized pharmacokinetic and pharmacodynamic properties.

Future research will likely focus on developing more sophisticated and scalable regioselective propanoylation methods, possibly through enzymatic or organocatalytic routes.[13] Furthermore, as our understanding of the glycome deepens, the targeted propanoylation of complex oligosaccharides will open new avenues for creating novel therapeutics that can modulate cell signaling, immune responses, and host-pathogen interactions.[14]

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Melting point and physical characteristics of crystalline glucofuranose esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Melting Point and Physical Characteristics of Crystalline Glucofuranose Esters

Abstract

Glucofuranose esters, a class of carbohydrate derivatives where the furanose form of glucose is stabilized and functionalized, are of paramount importance in medicinal chemistry and materials science. Their crystalline nature, governed by intricate structure-property relationships, dictates critical parameters such as solubility, stability, and bioavailability. This guide provides a comprehensive exploration of the factors influencing the melting point and physical characteristics of these crystalline esters. We will delve into the causality behind their thermal behavior, present quantitative data for a range of derivatives, and provide detailed experimental protocols for their synthesis and characterization, offering a foundational resource for researchers, scientists, and drug development professionals.

The Structural Foundation: From Glucose to Crystalline Ester

Glucose in solution exists as an equilibrium mixture of cyclic isomers, predominantly the six-membered pyranose form, with the five-membered furanose form being a minor component. However, the furanose scaffold is a key structural motif in many biologically active molecules, including certain nucleoside analogues. The inherent instability of the free glucofuranose can be overcome by derivatization, most commonly by forming an acetal at the 1- and 2-positions (e.g., 1,2-O-isopropylidene-α-D-glucofuranose) and by esterifying the remaining free hydroxyl groups.[1] This strategy not only locks the molecule into the furanose conformation but also provides a pathway to crystalline solids with distinct and predictable physical properties.[2]

The ability to obtain glucofuranose esters as crystalline solids is invaluable. Crystallinity ensures high purity, chemical stability, and a defined three-dimensional structure, which are critical for pharmaceutical development and advanced material applications.[2]

Core Principles: Factors Governing Melting Point and Crystallinity

The melting point of a crystalline solid is a direct measure of the energy required to overcome the intermolecular forces holding the molecules together in a crystal lattice. For glucofuranose esters, this is a multifactorial property dictated by molecular structure and the resulting intermolecular interactions.

The Influence of the Ester Substituent

The nature of the acyl groups esterified to the glucofuranose core is a primary determinant of the compound's melting point.

  • Acyl Chain Length: For aliphatic esters, increasing the length of the saturated hydrocarbon chain generally increases the melting point. Longer chains provide greater surface area for van der Waals interactions, strengthening the crystal lattice. However, this trend can be complex. For instance, in the 1,2-O-isopropylidene-3,5,6-tri-O-acyl series, the lauroyl (C12) derivative melts at 62-64°C, while the myristoyl (C14) derivative melts lower at 55-56°C, suggesting that optimal packing arrangements can be disrupted as chain length increases, before the van der Waals forces dominate at much greater lengths.[3]

  • Saturation and Unsaturation: The presence of carbon-carbon double bonds in the acyl chain introduces "kinks," which disrupt the efficient packing of molecules in the crystal lattice.[4] This reduction in packing efficiency weakens the intermolecular van der Waals forces, leading to a significant decrease in the melting point.

  • Aromatic vs. Aliphatic Groups: Aromatic esters, such as benzoates, tend to have significantly higher melting points than their aliphatic counterparts. The planar, rigid nature of aromatic rings promotes strong π-π stacking interactions between molecules, in addition to van der Waals forces. This leads to a more stable and tightly packed crystal lattice that requires more energy to disrupt. This is clearly demonstrated by comparing the high melting point of 1,2-O-isopropylidene-3,5,6-tri-O-(4-chlorobenzoyl)-α-D-glucofuranose (165-166°C) with the much lower melting points of the long-chain aliphatic esters.[3]

  • Steric Hindrance and Branching: Bulky or branched acyl groups, like pivaloyl esters, can hinder efficient crystal packing, which may lead to lower melting points compared to their linear isomers.

The Role of the Glucofuranose Core and Protecting Groups

The central sugar ring and its non-ester substituents also play a critical role.

  • Protecting Groups: The 1,2-O-isopropylidene group is a common protecting group that imparts significant conformational rigidity to the furanose ring. This rigidity facilitates the formation of a well-ordered crystal lattice. The presence of other protecting groups, such as benzyl ethers, also significantly influences the molecule's shape, polarity, and potential for intermolecular interactions.[1]

  • Hydrogen Bonding: For partially esterified glucofuranose derivatives with free hydroxyl groups, hydrogen bonding is a dominant intermolecular force. These strong, directional bonds contribute significantly to lattice energy, resulting in substantially higher melting points compared to fully esterified analogues where this potential is absent.[5]

The interplay of these factors is visually summarized in the diagram below.

Caption: Key factors influencing the melting point of glucofuranose esters.

Quantitative Data: Melting Points of Crystalline Glucofuranose Esters

The following table summarizes the reported melting points for a selection of crystalline 1,2-O-isopropylidene-α-D-glucofuranose derivatives, illustrating the principles discussed above.

Compound NameKey SubstituentsMelting Point (°C)Reference(s)
1,2-O-Isopropylidene-α-D-glucofuranoseTriol (no esters)156-163
1,2-O-Isopropylidene-3,5,6-tri-O-acetyl-α-D-glucofuranose3x Acetyl (C2)116-117[3]
1,2-O-Isopropylidene-3,5,6-tri-O-lauroyl-α-D-glucofuranose3x Lauroyl (C12)62-64[3]
1,2-O-Isopropylidene-3,5,6-tri-O-myristoyl-α-D-glucofuranose3x Myristoyl (C14)55-56[3]
1,2-O-Isopropylidene-3,5,6-tri-O-(4-t-butylbenzoyl)-α-D-glucofuranose3x 4-t-butylbenzoyl (Aromatic)80-81[3]
1,2-O-Isopropylidene-3,5,6-tri-O-(4-chlorobenzoyl)-α-D-glucofuranose3x 4-chlorobenzoyl (Aromatic, Halogenated)165-166[3]
3,5,6-Tri-O-benzoyl-1,2-O-isopropylidene-α-D-glucofuranose3x Benzoyl (Aromatic)Crystalline Solid[2]
3,5,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose3x Benzyl (Ether, not Ester)Crystalline Solid[1]

Note: For some compounds, a specific melting point was not found in the literature, but they are available commercially as crystalline solids, indicating a defined melting point.

Experimental Methodologies for Synthesis and Characterization

A self-validating experimental workflow is crucial for ensuring the synthesis of the correct, pure crystalline product. The following protocols provide a robust framework.

Overall Workflow

The general process involves preparing the protected glucofuranose core, followed by esterification, purification, and comprehensive characterization.

Synthesis_Workflow cluster_char Characterization start D-Glucose monoacetal Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose start->monoacetal esterification Esterification Reaction (e.g., with Acyl Chloride) monoacetal->esterification workup Aqueous Work-up & Solvent Extraction esterification->workup purification Chromatographic Purification (Silica Gel) workup->purification recrystallization Recrystallization purification->recrystallization product Pure Crystalline Glucofuranose Ester recrystallization->product mp Melting Point / DSC product->mp nmr_ftir NMR & FT-IR Spectroscopy product->nmr_ftir xrd Single-Crystal X-Ray (if applicable) product->xrd

Caption: Experimental workflow for synthesis and characterization.

Protocol 1: Synthesis of 1,2-O-Isopropylidene-3,5,6-tri-O-acyl-α-D-glucofuranose

This protocol is adapted from established methods for the direct acylation of 1,2-O-isopropylidene-α-D-glucofuranose.[3]

A. Preparation of 1,2-O-Isopropylidene-α-D-glucofuranose (2)

  • Rationale: The starting material, D-glucose, is first converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, followed by selective acidic hydrolysis to remove the more labile 5,6-isopropylidene group, yielding the desired triol.

  • Procedure:

    • Suspend D-glucose in anhydrous acetone containing a catalyst (e.g., H₂SO₄ or I₂). Stir at room temperature until TLC indicates the consumption of starting material.

    • Neutralize the reaction, filter, and evaporate the solvent to yield crude 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

    • Dissolve the crude diacetal in 50% aqueous acetic acid. Stir at room temperature for 6-8 hours, monitoring by TLC.

    • Neutralize the solution carefully with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, evaporate the solvent, and recrystallize the resulting solid from a suitable solvent (e.g., methanol) to yield pure 1,2-O-isopropylidene-α-D-glucofuranose as white needles.[3]

B. Tri-esterification

  • Rationale: The three free hydroxyl groups of the monoacetal (2) are acylated using an excess of an acylating agent in the presence of a base to neutralize the acidic byproduct.

  • Procedure:

    • Dissolve 1,2-O-isopropylidene-α-D-glucofuranose (1 equivalent) in anhydrous dichloromethane and triethylamine (a slight excess over the acylating agent).

    • Cool the solution in an ice bath.

    • Add the acylating agent (e.g., acyl chloride or anhydride, ~4 molar equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 8-10 hours, monitoring completion by TLC.

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

    • Combine the pure fractions and evaporate the solvent. Recrystallize the resulting solid from a suitable solvent pair (e.g., ethyl acetate-hexane) to obtain the final crystalline product.[3]

Protocol 2: Thermal Characterization

A. Capillary Melting Point Determination

  • Rationale: A simple, effective method for determining the temperature range over which the crystalline solid transitions to a liquid.

  • Procedure:

    • Load a small amount of the dry, crystalline sample into a capillary tube.

    • Place the tube in a calibrated melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. Report this range as the melting point.

B. Differential Scanning Calorimetry (DSC)

  • Rationale: DSC provides more detailed thermal information, including the precise onset of melting and the enthalpy of fusion (ΔHfus), which is the energy required for the phase transition.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that brackets the expected melting point.

    • The melting event will be recorded as an endothermic peak on the resulting thermogram.

    • Analyze the peak to determine the onset temperature (melting point) and the integrated peak area (enthalpy of fusion).

Conclusion

The melting point and physical characteristics of crystalline glucofuranose esters are governed by a delicate balance of structural features and intermolecular forces. The strategic selection of acyl substituents—considering their chain length, aromaticity, and saturation—along with the management of hydrogen bonding potential, allows for the rational design and synthesis of derivatives with tailored thermal properties. The experimental protocols detailed herein provide a reliable framework for the synthesis, purification, and characterization of these valuable compounds. A thorough understanding of these principles is essential for professionals in drug development and materials science who rely on the precise control of the solid-state properties of these versatile carbohydrate derivatives.

References

  • Kawsar, S. M. A., et al. (2021). Synthesis, and Spectral Characterization of 6-O-Octanoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1003-1024. [Link]

  • Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization. Hacettepe Journal of Biology and Chemistry, 41(3), 195-206. [Link]

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  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Van de Walle, D., et al. (2024). From Nucleation to Fat Crystal Network: Effects of Stearic–Palmitic Sucrose Ester on Static Crystallization of Palm Oil. Foods, 13(9), 1369. [Link]

  • ResearchGate. (2021). (PDF) Synthesis, and Spectral Characterization of 6-O-Octanoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives. [Link]

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  • LibreTexts Chemistry. (2023). Recrystallization. [Link]

  • Hurtta, M., et al. (2004). Melting behaviour of D-sucrose, D-glucose and D-fructose. Carbohydrate Research, 339(13), 2267-73. [Link]

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An In-depth Technical Guide to the Hydrophobicity and Partition Coefficient of Fully Propanoylated Glucose

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of parent molecules to enhance their physicochemical properties is a cornerstone of modern drug development and delivery. This guide provides a comprehensive technical overview of the hydrophobicity and partition coefficient of fully propanoylated glucose. By replacing the hydrophilic hydroxyl groups of glucose with propanoyl esters, a significant shift in the molecule's polarity and, consequently, its interaction with biological environments is achieved. This document will delve into the theoretical underpinnings of hydrophobicity, detail the synthesis of fully propanoylated glucose, provide a robust experimental protocol for the determination of its octanol-water partition coefficient (Log P), and discuss the profound implications of this value in the context of drug delivery and formulation.

Introduction: The Critical Role of Hydrophobicity in Drug Efficacy

The journey of a drug from administration to its site of action is a complex odyssey governed by a multitude of physicochemical properties. Among these, hydrophobicity, or the lack thereof, plays a pivotal role. It is the inherent property of a molecule to repel water, a characteristic driven by the absence of polar functional groups capable of forming hydrogen bonds.[1] In the realm of pharmacology, a drug's hydrophobicity dictates its solubility, membrane permeability, protein binding, and ultimately, its bioavailability and therapeutic efficacy.[2][3]

A key quantitative measure of hydrophobicity is the partition coefficient (P), which describes the equilibrium distribution of a compound between two immiscible phases, typically a lipid-like organic solvent (n-octanol) and an aqueous phase (water).[4] The logarithm of this ratio, Log P, is a widely accepted descriptor of lipophilicity.[5][6]

  • Log P < 0 : The compound is predominantly found in the aqueous phase (hydrophilic).

  • Log P = 0 : The compound is equally distributed between the two phases.

  • Log P > 0 : The compound is predominantly found in the organic phase (lipophilic/hydrophobic).[5]

Native glucose, with its multiple hydroxyl groups, is a highly hydrophilic molecule, readily soluble in aqueous environments but with poor passive diffusion across lipophilic cell membranes.[7][8] This limits its potential as a carrier or a standalone therapeutic in certain applications. By chemically modifying glucose through propanoylation—the esterification of its hydroxyl groups with propanoic acid—we can dramatically increase its hydrophobicity. This guide will explore the synthesis and characterization of fully propanoylated glucose, with a focus on quantifying its increased lipophilicity through the determination of its Log P value.

Synthesis of Fully Propanoylated Glucose: A Rationale-Driven Approach

The conversion of glucose to its fully propanoylated derivative involves the esterification of all five of its hydroxyl groups. The choice of propanoyl groups, as opposed to other acyl groups, offers a balance of increased lipophilicity without excessive steric hindrance that might impede subsequent biological interactions.

A common and effective method for this transformation is the use of an acylating agent in the presence of a suitable base and solvent. Propionic anhydride is a preferred acylating agent due to its reactivity and the straightforward removal of the propionic acid byproduct. A tertiary amine base, such as pyridine or triethylamine, acts as a catalyst and an acid scavenger.

Rationale for Experimental Choices:

  • Propionic Anhydride: Provides the propanoyl groups for esterification. Its reactivity is sufficient for complete acylation without requiring harsh conditions that could lead to degradation of the glucose backbone.

  • Pyridine as Solvent and Base: Pyridine serves a dual role. It is an excellent solvent for both glucose and the acylating agent. As a base, it neutralizes the propionic acid formed during the reaction, driving the equilibrium towards the formation of the ester product.

  • Reaction Temperature: The reaction is typically performed at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.

  • Purification: Following the reaction, the fully propanoylated glucose is isolated and purified from the reaction mixture. This typically involves an aqueous workup to remove the pyridine and any remaining propionic acid, followed by crystallization or chromatographic purification to obtain a high-purity product.

Determination of the Partition Coefficient (Log P): Theoretical and Experimental Approaches

The partition coefficient is a critical parameter for predicting a drug's behavior in a biological system.[4] Both theoretical and experimental methods can be employed for its determination.[5]

Theoretical Calculation of Log P

Computational models provide a rapid, in-silico estimation of Log P.[9] These methods are broadly categorized as atom-based or fragment-based. They calculate Log P by summing the contributions of individual atoms or molecular fragments to the overall lipophilicity of the molecule.[9] While these predictive tools are valuable for initial screening, they may not always accurately reflect the true lipophilicity of a novel compound, necessitating experimental verification.[10]

Experimental Determination of Log P: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for Log P determination due to its direct measurement of the partitioning equilibrium.[11][12] It is a robust and widely accepted technique.[11]

Experimental Protocol: Shake-Flask Method for Fully Propanoylated Glucose

  • Preparation of Saturated Solvents:

    • Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation of the two phases.

    • Allow the phases to separate completely before use.

  • Sample Preparation:

    • Prepare a stock solution of fully propanoylated glucose in the n-octanol-saturated aqueous phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • In a suitable vessel (e.g., a screw-cap vial), combine a known volume of the stock solution with a known volume of the water-saturated n-octanol. A 1:1 volume ratio is common, but this can be adjusted based on the expected Log P.

    • Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to allow the solute to reach equilibrium between the two phases.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of fully propanoylated glucose in each phase using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice due to its sensitivity and specificity.[13]

  • Calculation of Log P:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase:

      • P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The Log P is then calculated as the base-10 logarithm of P:

      • Log P = log10(P)

Self-Validating System: To ensure the trustworthiness of the results, the experiment should be performed in triplicate. Additionally, a mass balance calculation should be performed to confirm that the total amount of the compound recovered from both phases is consistent with the initial amount added.

Diagram of the Shake-Flask Experimental Workflow:

ShakeFlaskWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Prep_Solvents Prepare Saturated n-Octanol and Water Partitioning Mix and Shake to Reach Equilibrium Prep_Solvents->Partitioning Prep_Sample Prepare Stock Solution in Aqueous Phase Prep_Sample->Partitioning Separation Centrifuge for Phase Separation Partitioning->Separation Quant_Octanol Quantify Concentration in n-Octanol Phase Separation->Quant_Octanol Quant_Aqueous Quantify Concentration in Aqueous Phase Separation->Quant_Aqueous Calc_LogP Calculate Log P Quant_Octanol->Calc_LogP Quant_Aqueous->Calc_LogP

Caption: Workflow for Log P determination using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined Log P value for fully propanoylated glucose is expected to be significantly higher than that of native glucose. This shift from a hydrophilic to a lipophilic character has profound implications for its behavior in biological systems.

CompoundMolecular Weight ( g/mol )Predicted Log P*Experimental Log P
Glucose180.16~ -3.24-3.24[14]
Fully Propanoylated Glucose460.45> 0To be determined

*Predicted Log P for glucose can vary slightly depending on the algorithm used.

A positive Log P value for fully propanoylated glucose indicates a preference for lipid environments. This suggests enhanced permeability across biological membranes, such as the intestinal epithelium and the blood-brain barrier, which are primarily composed of lipid bilayers.[4][15]

Implications for Drug Development and Delivery

The increased hydrophobicity of fully propanoylated glucose opens up a range of possibilities in drug development and delivery:

  • Enhanced Oral Bioavailability: For orally administered drugs, the ability to cross the gastrointestinal membrane is a critical determinant of bioavailability. The increased lipophilicity of propanoylated glucose can facilitate this passive diffusion process.

  • Prodrug Strategies: The propanoyl esters can be designed to be labile, undergoing hydrolysis by endogenous esterases to release the parent glucose molecule and the active drug payload at the target site.[16][17] This approach can be used to improve the delivery of hydrophilic drugs.

  • Targeting the Central Nervous System: The blood-brain barrier is a formidable obstacle for many drugs. The increased lipophilicity of propanoylated glucose may enable it to cross this barrier more effectively, opening up avenues for the delivery of therapeutics to the brain.

  • Formulation of Poorly Soluble Drugs: The hydrophobic nature of propanoylated glucose could make it a suitable carrier for poorly water-soluble drugs, improving their formulation and delivery characteristics.[18]

Diagram of the Relationship between Acylation, Hydrophobicity, and Membrane Permeability:

AcylationEffect cluster_glucose Native Glucose cluster_modification Chemical Modification cluster_propanoylated Propanoylated Glucose Glucose High Hydrophilicity (Multiple -OH groups) Low_Permeability Low Membrane Permeability Glucose->Low_Permeability leads to Propanoylation Full Propanoylation Glucose->Propanoylation Propanoylated_Glucose Increased Hydrophobicity (Ester groups) Propanoylation->Propanoylated_Glucose High_Permeability Enhanced Membrane Permeability Propanoylated_Glucose->High_Permeability leads to

Caption: Acylation increases hydrophobicity and membrane permeability.

Conclusion

The full propanoylation of glucose represents a powerful strategy for modulating its physicochemical properties, transforming it from a highly hydrophilic molecule into a lipophilic entity. The determination of its partition coefficient is a critical step in characterizing this transformation and predicting its behavior in biological systems. A significantly positive Log P value for fully propanoylated glucose underscores its potential for enhanced membrane permeability, opening up exciting new avenues for its application in advanced drug delivery systems and as a versatile scaffold in medicinal chemistry. The methodologies and insights presented in this guide provide a solid foundation for researchers and scientists working to harness the potential of hydrophobically modified carbohydrates in the development of next-generation therapeutics.

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  • Hogarth, C., et al. (2022). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Nanoscale Advances, 4(1), 131-141. Retrieved from [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(4), 270-278. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of D-Glucose, 2,3,4,5,6-pentaacetate (CAS 3891-59-6). Retrieved from [Link]

  • K-I. K., & Y-I. Y. (2007). Relative hydrophobicity/hydrophilicity of fructose, glucose, sucrose, and trehalose as probed by 1-propanol: a differential approach in solution thermodynamics. The Journal of Physical Chemistry B, 111(50), 13943-13948. Retrieved from [Link]

  • G-C. C., et al. (2017). Membrane Permeability of Fatty Acyl Compounds Studied via Molecular Simulation. Journal of Chemical Theory and Computation, 14(2), 1159-1170. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoyl (CAS 15843-24-0). Retrieved from [Link]

  • Wang, G., et al. (2013). Influence of Lipid A Acylation Pattern on Membrane Permeability and Innate Immune Stimulation. International Journal of Molecular Sciences, 14(9), 17485-17499. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative Hydrophobicity/Hydrophilicity of Fructose, Glucose, Sucrose, and Trehalose as Probed by 1-Propanol: A Differential Approach in Solution Thermodynamics. Retrieved from [Link]

  • Wang, G., et al. (2013). Influence of lipid A acylation pattern on membrane permeability and innate immune stimulation. International Journal of Molecular Sciences, 14(9), 17485-17499. Retrieved from [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3505. Retrieved from [Link]

  • Chemaxon. (n.d.). logP and logD Calculation. Retrieved from [Link]

  • Wikipedia. (n.d.). Partition coefficient. Retrieved from [Link]

  • Chen, Y., et al. (2019). Hydrophobic recognition allows the glycosyltransferase UGT76G1 to catalyze its substrate in two orientations. Nature Communications, 10(1), 3247. Retrieved from [Link]

  • Imre, B., et al. (2014). Outstanding Properties of the Hydration Shell around β-d-Glucose: A Computational Study. The Journal of Physical Chemistry A, 118(49), 11568-11579. Retrieved from [Link]

  • Costas, M., et al. (2005). Octanol-water partition coefficient of glucose, sucrose, and trehalose. Carbohydrate Research, 340(6), 1207-1211. Retrieved from [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). The logP values calculated with two methods and three basis sets, the.... Retrieved from [Link]

  • NIST. (n.d.). Propanoyl. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of the fully protected monosaccharides. Retrieved from [Link]

  • NIH. (n.d.). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS Characterization of Acetylated O-glucofuranosides: Direct Glucosylation of Volatile Alcohols from Unprotected Glucose. Retrieved from [Link]

  • Derman, S., et al. (2006). Glucose partition coefficient and diffusivity in the lower skin layers. Journal of Pharmaceutical Sciences, 95(10), 2240-2253. Retrieved from [Link]

  • MDPI. (2022). Glucose Hydrogenolysis into 1,2-Propanediol Using a Pt/deAl@Mg(OH)2 Catalyst: Expanding the Application of a Core–Shell Structured Catalyst. Catalysts, 12(11), 1319. Retrieved from [Link]

  • NIH. (2019). Continuous artificial synthesis of glucose precursor using enzyme-immobilized microfluidic reactors. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Propionic acid production in glycerol/glucose co-fermentation by Propionibacterium freudenreichii subsp shermanii. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of proline-glucose mixtures prepared by.... Retrieved from [Link]

  • MDPI. (2020). Enzymatic Synthesis of Glucose Monodecanoate in a Hydrophobic Deep Eutectic Solvent. Catalysts, 10(6), 693. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Effective conversion of glucose to 1,3-propanediol and ethanol via multifunctional iron foam catalysts. Catalysis Science & Technology, 15(10), 2588-2598. Retrieved from [Link]

Sources

Methodological & Application

Reagents for selective propanoylation of D-glucose furanose ring

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GLU-2026-04 Topic: Reagents and Protocols for the Selective Propanoylation of 1,2-O-Isopropylidene-


-D-Glucofuranose
Date:  February 23, 2026
Author:  Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary

Selective acylation of carbohydrates is a cornerstone of glycomimetic drug development and surfactant synthesis. This guide addresses the specific challenge of propanoylation (introduction of a propionyl group) onto the D-glucose furanose ring .

Unlike pyranose forms, the furanose ring is thermodynamically less stable and requires kinetic trapping, typically as 1,2-O-isopropylidene-


-D-glucofuranose (Monoacetone Glucose, MAG) . This scaffold presents three free hydroxyl groups (C3, C5, C6) with distinct steric and electronic environments.

This Application Note provides two validated workflows:

  • Enzymatic Regioselective Synthesis: The "Gold Standard" for exclusive C6-O-propanoylation using Candida antarctica Lipase B (CAL-B).

  • Chemo-Selective Kinetic Synthesis: A low-temperature chemical route for primary esterification.

Strategic Analysis: The Reactivity Landscape

To achieve selectivity, one must exploit the intrinsic reactivity hierarchy of the MAG scaffold.

  • C6-OH (Primary): The most accessible and nucleophilic hydroxyl. It is located on the exocyclic tail, minimizing steric clash.

  • C5-OH (Secondary): Adjacent to C6; reactivity is lower than C6 but significantly higher than C3.

  • C3-OH (Secondary): Highly hindered. Located within the "V-shape" of the fused bicyclic system (furanose + acetonide rings). It is typically the last to react.

Decision Matrix: Reagent Selection

The choice of reagent dictates the regioselectivity profile.

ReagentSelection Start Target: Selective Propanoylation of MAG Q1 Target Position? Start->Q1 PathC6 Target: C6-OH (Primary) Q1->PathC6 High Selectivity Needed PathGlobal Target: Global (C3, C5, C6) Q1->PathGlobal Max Substitution PathSec Target: C5-OH or C3-OH Q1->PathSec Internal OH MethodEnz Method: Enzymatic (CAL-B) Reagent: Vinyl Propionate PathC6->MethodEnz Highest Purity (Recommended) MethodChem Method: Chemical (Kinetic) Reagent: Propionyl Chloride Temp: -10°C PathC6->MethodChem Lower Cost / Scalable MethodForce Method: Chemical (Thermodynamic) Reagent: Propionic Anhydride/DMAP Temp: Reflux PathGlobal->MethodForce MethodTin Method: Organotin/Boronic Catalysis (Specialized) PathSec->MethodTin

Figure 1: Decision matrix for selecting reagents based on the target hydroxyl group.

Protocol A: High-Fidelity C6-Selective Propanoylation (Enzymatic)

Rationale: Lipases, specifically Candida antarctica Lipase B (immobilized as Novozym 435), exhibit extreme specificity for primary alcohols in carbohydrate scaffolds. Using vinyl propionate as the acyl donor renders the reaction irreversible due to the tautomerization of the vinyl alcohol byproduct into acetaldehyde.

Materials
  • Substrate: 1,2-O-isopropylidene-

    
    -D-glucofuranose (MAG).
    
  • Biocatalyst: Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Vinyl propionate (Avoid propionic acid to prevent water production/hydrolysis).

  • Solvent: Anhydrous Acetone or tert-Butanol (Green solvents).

  • Drying Agent: 4Å Molecular Sieves (Activated).

Step-by-Step Methodology
  • Preparation:

    • Dry the MAG substrate in a vacuum desiccator over

      
       overnight.
      
    • Activate molecular sieves (4Å) at 250°C for 3 hours prior to use.

  • Reaction Setup:

    • In a round-bottom flask, dissolve MAG (1.0 eq, 10 mmol) in anhydrous Acetone (50 mL) .

    • Add Vinyl Propionate (3.0 eq) .

    • Add Novozym 435 (20% w/w relative to substrate) .

    • Add 1.0 g of activated molecular sieves.

  • Incubation:

    • Incubate in an orbital shaker at 45°C and 200 rpm .

    • Note: Do not use magnetic stirring, as the stir bar can grind the immobilized enzyme beads, reducing recyclability.

  • Monitoring:

    • Monitor via TLC (Ethyl Acetate:Hexane, 3:1). The product (6-O-propanoyl-MAG) will appear as a spot with higher

      
       than the starting material.
      
    • Reaction typically reaches completion in 6–12 hours .

  • Work-up:

    • Filter the mixture to remove the enzyme beads and sieves. (Save beads; they can be washed with acetone and reused up to 5 times).

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • The enzymatic route is often clean enough to bypass column chromatography. If necessary, purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).

Yield Expectation: >90% conversion with >98% regioselectivity for C6.

Protocol B: Chemical Kinetic Propanoylation

Rationale: When enzymes are unavailable or cost-prohibitive, chemical acylation can favor C6 due to steric accessibility. However, strictly controlled low temperatures are required to prevent "over-shoot" to the C5 position.

Materials
  • Reagent: Propionyl Chloride (More reactive than anhydride, allows low-temp operation).

  • Base: Pyridine (Acts as solvent and proton scavenger).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology
  • Setup:

    • Dissolve MAG (1.0 eq) in dry Pyridine/DCM (1:1 ratio) under an inert atmosphere (

      
       or Ar).
      
    • Cool the solution to -10°C using an ice/salt bath. Critical Step.

  • Addition:

    • Dilute Propionyl Chloride (1.05 eq) in a small volume of DCM.

    • Add the chloride solution dropwise over 30 minutes. A slow addition rate prevents local heating and loss of selectivity.

  • Reaction:

    • Stir at -10°C for 2 hours.

    • Allow to warm slowly to 0°C over 1 hour.

    • Stop Point: Quench immediately if TLC shows formation of di-ester (fast-moving spot).

  • Work-up:

    • Quench with cold methanol (1 mL).

    • Dilute with DCM and wash with 1M HCl (to remove pyridine), followed by saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Mandatory: Column chromatography is required to separate the 6-O-monoester from trace 5,6-di-ester byproducts.

Analytical Validation (QC)

To confirm the regioselectivity, compare the


-NMR shifts of the product against the starting material (MAG). Acylation causes a characteristic downfield shift  (deshielding) of the protons attached to the modified carbon.
PositionMAG (Starting Material)

(ppm)
6-O-Propanoyl-MAG (Product)

(ppm)
Shift (

)
Interpretation
H-1 ~5.93 (d)~5.93 (d)~0.0Unaffected (Protected)
H-3 ~4.35~4.35~0.0Unaffected (Free OH)
H-5 ~4.10~4.15<0.1Minor inductive effect
H-6a ~3.80~4.25 +0.45 Diagnostic: Acylation at C6
H-6b ~3.65~4.40 +0.75 Diagnostic: Acylation at C6

Table 1: Expected NMR shifts in


. Significant shifts at H-6a/b confirm C6 functionalization.

Mechanism of Enzymatic Selectivity

The following workflow illustrates the catalytic cycle of CAL-B with Vinyl Propionate, highlighting the irreversibility mechanism.

EnzymaticMechanism Enz CAL-B (Serine Active Site) Inter1 Acyl-Enzyme Intermediate Enz->Inter1 + Sub1 Sub1 Vinyl Propionate Byprod1 Vinyl Alcohol Inter1->Byprod1 Release Prod 6-O-Propanoyl-MAG Inter1->Prod + MAG (Attack by C6-OH) Byprod2 Acetaldehyde (Tautomer) Byprod1->Byprod2 Tautomerization (Irreversible) MAG MAG (Substrate) Prod->Enz Regeneration

Figure 2: Catalytic cycle of CAL-B. The tautomerization of vinyl alcohol to acetaldehyde prevents the reverse reaction, driving high yields.

References

  • Therisod, M., & Klibanov, A. M. (1986). Facile enzymatic preparation of monoacylated sugars in pyridine. Journal of the American Chemical Society, 108(18), 5638-5640. Link

  • Gumel, A. M., et al. (2011).[2] Lipase-catalyzed synthesis of 6-O-glucosyldecanoate: Reaction optimization. Biotechnology & Biotechnological Equipment, 25(4), 2642-2651.[2] Link

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. (Reference for organotin/chemical selectivity principles). Link

  • Lee, D., & Taylor, M. S. (2011).[3] Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727.[3] Link

Sources

One-pot synthesis methods for per-O-propanoylated sugars

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis Methods for Per-O-Propanoylated Sugars

Abstract

Per-O-propanoylated sugars are critical intermediates in carbohydrate chemistry, serving as lipophilic prodrug scaffolds and stable glycosyl donors. While acetylation is ubiquitous, propanoylation offers distinct physicochemical advantages, including enhanced membrane permeability and altered crystallinity. This guide details three field-proven "one-pot" protocols for synthesizing per-O-propanoylated carbohydrates directly from free sugars. We prioritize methods that minimize isolation steps, reduce solvent waste, and maximize atom economy.

Introduction & Strategic Value

In drug development, hydroxyl protection is not merely a defensive step; it is a tool to modulate pharmacokinetics. Replacing acetyl groups with propanoyl groups increases the lipophilicity (


) of carbohydrate scaffolds, facilitating passive transport across the intestinal epithelium and blood-brain barrier.

Key Applications:

  • Prodrug Design: Propanoyl esters are hydrolyzed by intracellular esterases at rates distinct from acetates, allowing for tuned release profiles.

  • Glycosyl Donors: Per-O-propanoylated sugars serve as precursors for "armed" or "disarmed" glycosyl donors depending on the anomeric configuration and protecting group patterns.

  • Purification: Propanoylated derivatives often crystallize more readily or show better separation on silica gel compared to their acetylated counterparts due to the added alkyl bulk.

Mechanistic Principles

The core transformation is a nucleophilic acyl substitution. In a one-pot setting, the challenge is to activate the propionic anhydride sufficiently to react with all hydroxyls—including the sterically hindered secondary and anomeric -OH groups—without causing degradation (e.g., caramelization) or unwanted anomeric scrambling.

Activation Pathways:

  • Nucleophilic Catalysis (Base): Pyridine or DMAP attacks the anhydride to form a highly electrophilic N-acylpyridinium ion.

  • Lewis Acid Catalysis: Iodine (

    
    ) or Metal Triflates (
    
    
    
    ) coordinate with the carbonyl oxygen of the anhydride, increasing the electrophilicity of the carbonyl carbon.

Figure 1: Mechanistic pathway for catalyst-promoted acylation of carbohydrates.

Protocol A: Iodine-Catalyzed Solvent-Free Synthesis (Green & Scalable)

Best For: Large-scale synthesis (>10g), cost-sensitive projects, and robust substrates (Glucose, Galactose, Mannose). Mechanism: Iodine acts as a mild Lewis acid. This method is highly exothermic; temperature control is vital.

Materials
  • Substrate: Free sugar (e.g., D-Glucose), finely powdered.

  • Reagent: Propionic anhydride (

    
     5.0 equiv.[1] for hexoses).
    
  • Catalyst: Iodine (

    
    ), 1-2 mol%.
    
  • Quench: Saturated

    
     (aq), Saturated 
    
    
    
    (aq).
Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, charge the powdered sugar (10 mmol, 1.80 g).

  • Reagent Addition: Add Propionic Anhydride (55 mmol, 7.1 mL). The sugar will not dissolve immediately.

  • Catalyst Addition: Add Iodine (0.1 mmol, ~25 mg).

  • Reaction:

    • Caution: The reaction is exothermic.[2] For large scales, cool the flask in an ice bath initially.

    • Stir vigorously. As the reaction proceeds, the sugar will dissolve, and the solution will turn dark violet/brown.

    • Time: 30–60 minutes at Room Temperature (RT).

  • Monitoring: Check TLC (Solvent: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the baseline spot.

  • Workup:

    • Dilute the mixture with

      
       (50 mL).
      
    • Pour into a separatory funnel containing cold sat.

      
       (to reduce 
      
      
      
      , removing the color).
    • Wash with sat.

      
       (to neutralize propionic acid byproduct). Vent frequently due to 
      
      
      
      generation.
    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Result: Usually a syrup or solid (anomeric mixture

    
    ). Yields typically >90%.[3]
    

Protocol B: Metal Triflate Catalyzed (Mild & Regioselective Potential)

Best For: Acid-sensitive sugars, valuable intermediates, and cases where high anomeric selectivity is desired (often favors


-anomer at low temps).
Catalysts: 

,

, or

.
Materials
  • Substrate: Free sugar.

  • Reagent: Propionic anhydride (1.2 equiv per -OH).

  • Catalyst:

    
     (0.5 mol%).
    
  • Solvent: Acetonitrile (

    
    ) or Nitromethane (for kinetics), though often solvent-free is possible.
    
Step-by-Step Protocol
  • Setup: Suspend sugar (1.0 equiv) in

    
     (5 mL/g) or use neat propionic anhydride.
    
  • Catalysis: Add

    
     (0.005 equiv).
    
  • Incubation: Stir at 0°C for 1 hour, then warm to RT.

    • Note: Lower temperatures favor the kinetic product (often

      
      -ester via the oxycarbenium ion mechanism).
      
  • Workup:

    • Filter the mixture through a short pad of silica or Celite to remove the catalyst.

    • Concentrate the filtrate.

    • The catalyst can often be recovered from the aqueous phase if an aqueous workup is performed.

Protocol C: Advanced Sequential One-Pot (Sugar Glycosyl Donor)

Best For: Generating reactive glycosyl donors (Iodides/Thioglycosides) directly from free sugars without isolating the per-O-propanoylated intermediate.

Figure 2: Sequential one-pot workflow for converting free sugars to glycosyl donors.

Protocol (Sugar Glycosyl Iodide)
  • Per-propanoylation: Follow Protocol A (Iodine method) until the sugar is fully consumed (TLC check). Do not perform workup.

  • Activation: To the reaction mixture, add Hexamethyldisilane (HMDS) (0.6 equiv).

    • Mechanism:[4]

      
       reacts with HMDS to generate TMS-I in situ, which converts the anomeric propanoyl group to an iodide.
      
  • Reaction: Reflux or heat to 60°C for 30–60 mins.

  • Workup: Cool, dilute with

    
    , wash with 
    
    
    
    and
    
    
    .
  • Storage: Glycosyl iodides are unstable; use immediately for glycosylation.

Comparative Analysis & Troubleshooting

FeatureIodine Method (A)Metal Triflate (B)Pyridine/DMAP (Standard)
Cost LowHigh (Catalyst)Medium
Toxicity Low (if quenched)LowHigh (Pyridine)
Scale Gram to KiloMilligram to GramGram
Reaction Time Fast (<1 h)Moderate (2-6 h)Slow (Overnight)
Workup Reductive wash (

)
Filtration/ExtractionAcid wash (remove Pyridine)

Common Issues:

  • Incomplete Reaction: Often due to coarse sugar particles. Fix: Use micronized/powdered sugar.

  • Dark Coloration: Iodine accumulation. Fix: Ensure thorough washing with Thiosulfate until the organic layer is pale yellow/clear.

  • Anomeric Mixtures: High temperatures promote thermodynamic equilibrium (

    
    -anomer for glucose). For 
    
    
    
    -selectivity, use Protocol B at low temperatures (-20°C to 0°C) with Sodium Acetate as a buffering agent if necessary.

Safety & Handling

  • Propionic Anhydride: Corrosive and lachrymator. Handle in a fume hood. Flashpoint ~63°C.

  • Iodine: Stains skin and sublimes. Weigh in a closed vessel.

  • Exotherm: The solvent-free reaction of sugars with anhydrides is highly exothermic . On scales >10g, add the anhydride slowly via an addition funnel to the sugar/catalyst mixture, or cool the vessel.

References

  • Kartha, K. P. R., & Field, R. A. (1997).[5] Iodine: A versatile reagent in carbohydrate chemistry IV. Per-O-acetylation, regioselective acylation and acetolysis.[5] Tetrahedron, 53(34), 11753-11766.

  • Mukhopadhyay, B., et al. (2004). Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars.[6][7] Journal of Organic Chemistry, 69(22), 7758-7760.

  • Tai, C. A., et al. (2009). Lewis acid-catalyzed per-O-acetylation of sugars.
  • Das, S. K., et al. (2001). Iodine catalyzed acetylation of alcohols, phenols and amines with acetic anhydride. Green Chemistry, 3, 33-35.

  • Agrawal, P. K. (1992). NMR Spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330.

Sources

Using 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose as a glycosyl donor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose (PPGF) as a specialized glycosyl donor. While pyranose forms of glucose are thermodynamically favored, furanose derivatives are critical in the synthesis of nucleoside analogues, specific bacterial glycans, and mRNA cap mimetics.

This guide moves beyond standard acetylation, demonstrating why the propanoyl (propionyl) protecting group offers superior lipophilicity, crystallization properties, and stereochemical control compared to acetyl counterparts. It provides a validated protocol for the in situ trapping of the furanose form using boric acid, followed by Lewis acid-mediated glycosylation.

Chemical Profile & Rationale

The Thermodynamic Challenge

Glucose naturally exists as a pyranose (6-membered ring) in >99% of its equilibrium population. Synthesizing glucofuranosides requires kinetic trapping. PPGF serves as a "locked" furanose donor.

Why Propanoyl? (vs. Acetyl)

While acetyl groups are standard, the propanoyl group offers distinct advantages in furanose chemistry:

  • Crystallinity: The additional methylene groups often disrupt the syrup-like consistency common in sugar acetates, facilitating purification by crystallization rather than chromatography.

  • Lipophilicity: Enhanced solubility in non-polar organic solvents (DCM, Toluene) used during glycosylation.

  • Stereocontrol: The slightly bulkier propanoyl group at C-2 exerts robust Neighboring Group Participation (NGP), driving high 1,2-trans (β-D-glucofuranoside) selectivity.

FeaturePenta-O-acetyl-D-glucofuranosePenta-O-propanoyl-D-glucofuranose
Physical State Often Syrupy/AmorphousCrystalline Solid
Lipophilicity (LogP) LowerHigher (Better DCM solubility)
C-2 NGP Effect StrongStrong (High

-selectivity)
Atom Economy HigherLower

Mechanistic Insight: Stereoselective Activation

The glycosylation mechanism relies on the activation of the anomeric ester (C-1 propanoyl) by a Lewis acid. The critical step is the formation of the 1,2-acoxonium ion intermediate, which blocks the


-face, forcing the nucleophile to attack from the 

-face.

GlycosylationMechanism Donor PPGF (Donor) (1-O-Propanoyl) Activation Lewis Acid Activation (TMSOTf / BF3) Donor->Activation - Propanoyl Acid Oxocarbenium Oxocarbenium Ion Activation->Oxocarbenium Acoxonium 1,2-Acoxonium Intermediate (C2-Participation) Oxocarbenium->Acoxonium Stabilization from Bottom Face Product β-D-Glucofuranoside (1,2-trans) Acoxonium->Product Nucleophilic Attack (Top Face)

Figure 1: Mechanism of Lewis acid-catalyzed glycosylation. The C-2 propanoyl group participates to form a bicyclic acoxonium ion, effectively shielding the


-face and ensuring 

-selectivity.

Validated Protocols

Protocol A: Synthesis of the Donor (Kinetic Trapping)

Objective: To synthesize 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose directly from D-glucose without pyranose contamination.

Reagents:

  • D-Glucose (anhydrous)

  • Propanoic anhydride (Reagent & Solvent)

  • Boric Acid (

    
    ) – Critical for furanose trapping
    
  • Sulfuric acid (Catalyst) or Pyridine (Base) – Acid catalysis preferred for scale

Step-by-Step:

  • Complexation: In a flame-dried flask, suspend D-glucose (1.0 eq) and boric acid (1.0 eq) in propanoic anhydride (10.0 eq).

    • Note: Boric acid forms a transient 1,2-borate complex that locks the glucose in the furanose configuration.

  • Heating: Heat the mixture to 60–70°C with vigorous stirring. The mixture will clear as the borate complex forms.

  • Acylation: Add the catalyst (e.g.,

    
     or Iodine) carefully. Maintain temperature at 60°C for 2–4 hours.
    
  • Workup: Pour the reaction mixture into ice-water to hydrolyze excess anhydride. Extract with DCM.[1]

  • Crystallization: Wash the organic layer with

    
     and brine. Dry over 
    
    
    
    . Evaporate solvent. Recrystallize from Ethanol/Water or Hexanes/Ethyl Acetate.
    • Target: White crystalline solid.

Protocol B: Vorbrüggen-Type Glycosylation

Objective: Coupling PPGF with a nucleophile (e.g., silylated nucleobase or alcohol).

Reagents:

  • Donor: PPGF (1.0 eq)

  • Acceptor: Silylated Nucleobase (1.2 eq) or Alcohol (1.5 eq)

  • Promoter: TMSOTf (0.1 – 1.0 eq) or

    
    
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DCM

Step-by-Step:

  • Preparation: Dry the PPGF and acceptor under high vacuum for 4 hours. Dissolve in anhydrous MeCN (0.1 M).

  • Activation: Cool the solution to 0°C . Add TMSOTf dropwise.

    • Tip: For less reactive acceptors (aglycones), room temperature or reflux may be required, but 0°C favors kinetic control.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quenching: Quench with

    
     (excess relative to Lewis acid).
    
  • Purification: Concentrate and purify via silica gel chromatography.

Workflow Visualization

Workflow cluster_synthesis Phase 1: Donor Synthesis cluster_coupling Phase 2: Glycosylation Step1 D-Glucose + Boric Acid (Kinetic Trapping) Step2 Acylation (Propanoic Anhydride) Step1->Step2 Step3 Crystallization (Isolation of PPGF) Step2->Step3 Step4 Mix PPGF + Acceptor (in Anhydrous MeCN) Step3->Step4 Purified Donor Step5 Add TMSOTf (0°C) (Activation) Step4->Step5 Step6 Quench (TEA) & Purify Step5->Step6

Figure 2: End-to-end workflow from raw glucose to glycosylated product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Pyranose Contamination Inefficient trapping during synthesis.Ensure Boric Acid is fully dissolved/complexed before adding anhydride. Do not overheat (>80°C).
Low Yield (Glycosylation) Hydrolysis of the donor.Ensure strictly anhydrous conditions. Use molecular sieves (4Å) in the reaction vessel.
Orthoester Formation Attack on the acoxonium ion by the leaving group or solvent.Avoid alcohols as solvents. Ensure rapid activation with sufficient Lewis acid.

Mixtures
Lack of NGP control.Confirm the C-2 propanoyl group is intact. Use MeCN as solvent (nitrile effect supports

-selectivity).

References

  • Furneaux, R. H., et al. (2002). "Glucofuranosylation with penta-O-propanoyl-beta-D-glucofuranose." Carbohydrate Research. Link

    • Key Insight: Establishes PPGF as a crystalline donor for O-, S-, and N-glycosylation.[2]

  • Vertex Pharmaceuticals. (2001). "Glucofuranoses."[2][3] World Intellectual Property Organization (WO2001036435A1). Link

    • Key Insight: Details the boric acid trapping method for high-purity synthesis.
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons. Key Insight: The definitive guide on silyl-Hilbert-Johnson (Vorbrüggen) coupling conditions used in Protocol B.
  • BenchChem. (2025).[4] "A Technical Guide to the Role of Acetyl Protecting Groups in Glycosides." Link

    • Key Insight: Comparative data on acyl protecting group participation and stereocontrol.[1][4][5][6]

Sources

Catalytic acetylation vs propanoylation of glucofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Acetylation vs. Propanoylation of Glucofuranose Derivatives

Executive Summary

This guide details the catalytic esterification of 1,2-O-isopropylidene-


-D-glucofuranose (Monoacetone Glucose, MAG) . It contrasts two critical acylation pathways: Acetylation  (C2 chain) and Propanoylation  (C3 chain).

The choice between these two modifications is rarely arbitrary in drug development. Acetylation provides rapid, compact protection, while propanoylation offers enhanced lipophilicity (LogP modulation) and increased steric bulk, which significantly influences regioselectivity profiles during synthesis. This note provides validated protocols for both Chemical Catalysis (DMAP) and Biocatalysis (Lipase B) , highlighting the kinetic and regioselective divergences between acetyl and propanoyl donors.

Substrate & Mechanistic Insight

The Substrate: 1,2-O-isopropylidene- -D-glucofuranose (MAG)

Unlike glucose, which predominates in the pyranose form, MAG is locked in the furanose ring structure by the 1,2-acetal. This exposes three hydroxyl groups with distinct reactivities:

  • C6-OH (Primary): Least sterically hindered, highest reactivity.

  • C5-OH (Secondary): Moderately hindered.

  • C3-OH (Secondary): Highly hindered due to proximity to the 1,2-acetal and the ring configuration.

The Acyl Donor: Acetyl vs. Propanoyl
  • Steric Impact: The propanoyl group (

    
    ) has a larger hydrodynamic radius than the acetyl group (
    
    
    
    ). This extra bulk amplifies the kinetic resolution between the primary (C6) and secondary (C5/C3) hydroxyls.
  • Lipophilicity: Propanoylation increases the partition coefficient (LogP) more significantly than acetylation, a critical factor for improving the passive membrane permeability of carbohydrate-based prodrugs.

Catalytic Pathways

We employ two distinct catalytic strategies:

  • Nucleophilic Catalysis (DMAP): Rapid, high-yield, generally favors exhaustive acylation (C3, C5, C6) unless strictly controlled.

  • Enzymatic Catalysis (CALB): Candida antarctica Lipase B provides near-perfect regioselectivity for the C6-primary alcohol, operating under mild conditions.

Chemical Catalysis: DMAP-Mediated Acylation

Mechanism: 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acylation catalyst. It attacks the anhydride to form a highly reactive N-acylpyridinium salt, which is orders of magnitude more electrophilic than the anhydride itself.

DMAP_Cycle Figure 1: DMAP Catalytic Cycle. The formation of the N-acylpyridinium salt is the rate-determining activation step. DMAP Free DMAP Intermediate N-Acylpyridinium Salt (Active) DMAP->Intermediate Nucleophilic Attack Anhydride Acid Anhydride (Ac2O or Prop2O) Anhydride->Intermediate Product Acylated Sugar (R-OAc/OPr) Intermediate->Product Acyl Transfer Acid Carboxylate Byproduct Intermediate->Acid Leaving Group Substrate Glucofuranose (R-OH) Substrate->Product Product->DMAP Regeneration

Protocol A: Chemical Acylation (Target: Exhaustive Protection)

Use this protocol when full protection (C3, C5, C6) is required.

Reagents:

  • Substrate: MAG (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) OR Propionic Anhydride (
    
    
    
    ) (4.0 equiv)
  • Catalyst: DMAP (0.1 equiv)

  • Base: Triethylamine (

    
    ) (4.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Preparation: Dissolve MAG (10 mmol, 2.20 g) in anhydrous DCM (30 mL) under nitrogen atmosphere.

  • Base Addition: Add

    
     (40 mmol, 5.6 mL) followed by DMAP (1 mmol, 122 mg). Stir for 5 mins.
    
  • Acylation: Dropwise add the anhydride (40 mmol).

    • Note: Acetylation is exothermic; add slowly on ice. Propanoylation is less exothermic but requires room temperature.

  • Reaction Monitoring:

    • Acetylation:[1][2][3][4][5][6][7] typically complete in 1–2 hours.

    • Propanoylation: typically complete in 3–5 hours (steric retardation).

  • Quench: Add MeOH (2 mL) to consume excess anhydride, stir 10 mins.

  • Workup: Wash with 1M HCl (remove amines), sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Self-Validation: If the organic layer remains cloudy after drying, residual water is present. Re-dry or the ester may hydrolyze.

Biocatalysis: Lipase-Mediated Regioselective Acylation

Mechanism: Candida antarctica Lipase B (CALB) possesses a deep, hydrophobic active site channel. The primary C6-OH of glucofuranose fits easily, while the bulky secondary hydroxyls (C3/C5) are sterically excluded. This effect is enhanced when using the bulkier propanoyl donor, virtually eliminating side-reactions at secondary positions.

Enzymatic_Selectivity Figure 2: Enzymatic Regioselectivity. CALB filters access to the catalytic triad based on steric fit. cluster_0 Substrate cluster_1 Biocatalyst (CALB) cluster_2 Acyl Donor Selection MAG Glucofuranose (MAG) (C3, C5, C6 - OH) ActiveSite Lipase Active Site (Steric Filter) MAG->ActiveSite Diffusion C6_Product 6-O-Acyl-Glucofuranose ActiveSite->C6_Product 99% Regioselectivity (C6) C5_Product 5-O-Acyl Byproduct ActiveSite->C5_Product <1% (Trace) VinylAc Vinyl Acetate (Small) VinylAc->ActiveSite VinylPr Vinyl Propionate (Bulky) VinylPr->ActiveSite

Protocol B: Regioselective C6-O-Acylation

Use this protocol when exclusive primary alcohol modification is required.

Reagents:

  • Substrate: MAG (1.0 equiv)

  • Acyl Donor: Vinyl Acetate or Vinyl Propionate (3.0 equiv)

    • Why Vinyl Esters? The leaving group is vinyl alcohol, which tautomerizes to acetaldehyde (gas), driving the equilibrium forward irreversibly.

  • Catalyst: Novozym 435 (Immobilized CALB) (20% w/w relative to substrate)

  • Solvent: Anhydrous Acetone or THF (Acetone is preferred for MAG solubility).

Step-by-Step:

  • Setup: In a 20 mL scintillation vial, dissolve MAG (2 mmol, 440 mg) in anhydrous Acetone (10 mL).

  • Enzyme Addition: Add Novozym 435 beads (90 mg).

  • Acyl Donor: Add Vinyl Acetate (6 mmol, 0.55 mL) OR Vinyl Propionate (6 mmol, 0.66 mL).

  • Incubation: Shake/orbit at 45°C, 200 rpm.

    • Critical: Do not use magnetic stirring bars as they grind the immobilized enzyme beads, reducing activity and complicating filtration.

  • Monitoring:

    • Acetylation:[1][2][3][4][5][6][7] ~4–6 hours.

    • Propanoylation: ~12–24 hours (Slower kinetics due to bulk).

  • Workup: Filter off the enzyme beads (can be washed with acetone and reused 2-3 times). Concentrate the filtrate in vacuo.

  • Purification: Usually not required. If necessary, flash chromatography (EtOAc/Hexane).

Comparative Data & Analysis

The following table summarizes the expected outcomes based on validated kinetic trends in carbohydrate chemistry.

FeatureAcetylation (Chemical)Propanoylation (Chemical)Acetylation (Enzymatic)Propanoylation (Enzymatic)
Reaction Time Fast (< 2 h)Moderate (3–5 h)Moderate (4–6 h)Slow (12–24 h)
Regioselectivity Low (Mixture of C6, C5, C3)Low (Slight preference for C6)High (>95% C6)Very High (>98% C6)
Lipophilicity (

LogP)
+0.2 per group+0.5 per groupModerate increaseHigh increase
Byproducts Acid (must be scavenged)Acid (must be scavenged)Acetaldehyde (evaporates)Acetaldehyde (evaporates)
Atom Economy Low (requires base/anhydride)LowHighHigh
Troubleshooting & "Self-Validating" Signs
  • Color Change (Chemical): If the DMAP reaction turns dark brown/black, the temperature was likely too high during anhydride addition, causing sugar degradation (caramelization). Validation: Maintain T < 5°C during addition.

  • Incomplete Reaction (Enzymatic): If propanoylation stalls at 50% conversion, the enzyme may be water-logged. Validation: Pre-dry the enzyme beads in a desiccator or add 4Å molecular sieves to the reaction mixture.

  • TLC Analysis:

    • Acetylated Product: Lower

      
       than Propanoylated product in 1:1 EtOAc/Hexane.
      
    • Propanoylated Product: Moves higher (more non-polar).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.

  • Anderson, E. M., et al. (1998). Candida antarctica Lipase B: A Tool for the Preparation of Optically Active Alcohols. Biocatalysis and Biotransformation, 16(3), 181-204.

  • Riva, S. (2008). Biocatalytic modifications of natural products.[1][8][9] Journal of Biotechnology, 136, S12. (Discusses regioselective acylation of sugars).

  • Gumel, A. M., et al. (2011). Lipase-catalyzed acylation of glucose with fatty acids in organic solvents.[10][11] Journal of Molecular Catalysis B: Enzymatic, 73(1-4), 10-14.

Sources

Solvent selection for the synthesis of glucose pentapropionate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for Glucose Pentapropionate Synthesis

Executive Summary

The synthesis of glucose pentapropionate represents a classic challenge in carbohydrate chemistry: the "Solubility Paradox." The starting material (D-glucose) is highly polar and hydrophilic, while the reagent (propionic anhydride) and the product (glucose pentapropionate) are lipophilic.

This Application Note guides researchers through the critical solvent selection process. While Pyridine remains the historical "gold standard" due to its dual role as a solvent and nucleophilic catalyst, modern green chemistry mandates a shift toward Solvent-Free (Neat) or Iodine-Catalyzed protocols. This guide provides validated protocols for both, prioritizing high yield (>90%) and purity while addressing the distinct workup requirements for propionate esters compared to their acetate counterparts.

The Solubility Paradox & Solvent Landscape

The acylation of glucose requires a medium that can destabilize the strong intermolecular hydrogen bonding network of the sugar crystal lattice.

A. Pyridine: The Classical "Dual-Function" Solvent
  • Mechanism: Pyridine is unique because it dissolves glucose (up to a limit) and acts as a nucleophilic catalyst. It attacks the propionic anhydride to form a highly reactive N-propionylpyridinium intermediate, which effectively transfers the acyl group to the glucose hydroxyls.

  • Pros: Extremely reliable; drives reaction to completion; buffers acidic byproducts.

  • Cons: High toxicity; difficult to remove traces (unpleasant odor); environmentally hazardous.

B. Solvent-Free (Neat) with Iodine Catalyst
  • Mechanism: In this "Green" approach, propionic anhydride acts as both reagent and solvent. Iodine (

    
    ) serves as a mild Lewis acid, activating the carbonyl carbon of the anhydride.
    
  • Pros: High atom economy; rapid reaction (<1 hour); simple workup; avoids toxic solvents.

  • Cons: Exothermic control required; iodine requires specific quenching (thiosulfate).

C. Alternative Solvents (Ionic Liquids / DES)
  • Context: Deep Eutectic Solvents (DES) and Ionic Liquids (e.g., [BMIM]Cl) are powerful solvents for cellulose and glucose but often complicate the workup due to high viscosity and cost. They are recommended only when specific regioselectivity is required.

Comparative Performance Data

ParameterMethod A: Pyridine (Classical) Method B: Iodine/Solvent-Free (Recommended) Method C: NaOAc/Anhydride (Industrial)
Solvent Role Solubilizer & CatalystReagent is SolventReagent is Solvent
Reaction Time 12 – 24 Hours30 – 60 Minutes2 – 4 Hours (Reflux)
Yield 85 – 90%92 – 98%75 – 85%
Temp


(Exothermic)

(Reflux)
Workup Acid wash/ExtractionThiosulfate wash/ExtractionIce precipitation
Green Score Low (Toxic/Odorous)High (Atom Efficient)Medium

Detailed Experimental Protocols

Protocol A: Pyridine-Mediated Synthesis (Reference Standard)

Use this method when replicating legacy data or if strict anomeric control is not the primary concern.

Reagents:

  • D-Glucose (anhydrous): 1.80 g (10 mmol)

  • Propionic Anhydride: 10 mL (~78 mmol, excess)

  • Pyridine: 10 mL (Solvent/Catalyst)

Workflow:

  • Dissolution: In a round-bottom flask, suspend D-glucose in pyridine. Stir at room temperature. Note: Glucose dissolves slowly; heating to 50°C aids dissolution, but cool back to 0°C before step 2.

  • Addition: Cool the solution to 0°C (ice bath). Add propionic anhydride dropwise over 15 minutes. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Quenching: Pour the reaction mixture into 100 mL of ice-water saturated with sodium bicarbonate. Stir vigorously for 30 minutes to hydrolyze excess anhydride.

  • Extraction: Unlike the acetate (which often precipitates as a solid), glucose pentapropionate is often a viscous oil. Extract with Dichloromethane (DCM) (

    
    ).
    
  • Wash: Wash the organic layer with 1M HCl (to remove pyridine), then saturated

    
    , then brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Iodine-Catalyzed Solvent-Free Synthesis (High Efficiency)

Use this method for high throughput, green synthesis, and ease of workup.

Reagents:

  • D-Glucose: 1.80 g (10 mmol)

  • Propionic Anhydride: 7.0 mL (~55 mmol, 1.1 equiv per -OH)

  • Iodine (

    
    ): 50 mg (~2 mol%)
    

Workflow:

  • Mixing: In a flask, mix D-glucose and propionic anhydride. The glucose will not dissolve initially.

  • Catalysis: Add the Iodine crystals.

  • Reaction: Stir at room temperature.

    • Observation: The reaction is exothermic. The mixture will turn dark (iodine color) and eventually become a clear, homogeneous solution as the glucose reacts and dissolves. This typically takes 20–40 minutes.

  • Quenching: Dilute the mixture with DCM (50 mL) and pour into a separatory funnel containing cold aqueous Sodium Thiosulfate (

    
    ) solution.
    
    • Why: Thiosulfate reduces

      
       to iodide (
      
      
      
      ), removing the dark color and quenching the catalyst.
  • Workup: Wash the organic layer with saturated

    
     (to remove propionic acid byproduct) and water.
    
  • Isolation: Dry organic layer (

    
    ) and evaporate solvent. The product is obtained as a clear, viscous syrup or low-melting solid.
    

Mechanistic Visualization

The following diagram contrasts the reaction pathways. Note how Pyridine acts as a "shuttle" (Nucleophilic Catalysis), whereas Iodine activates the electrophile (Lewis Acid Catalysis).

ReactionMechanism cluster_Pyridine Method A: Pyridine Catalysis cluster_Iodine Method B: Iodine Catalysis Glucose D-Glucose (Polar/Solid) Product Glucose Pentapropionate (Lipophilic Oil/Solid) PropAnh Propionic Anhydride (Reagent) Inter1 N-Propionylpyridinium (Active Acyl Donor) PropAnh->Inter1 + Pyridine Inter2 Activated Anhydride (Lewis Acid Complex) PropAnh->Inter2 + I2 Pyridine Pyridine Inter1->Product + Glucose (Nucleophilic Attack) Iodine Iodine (I2) Inter2->Product + Glucose (Rapid)

Figure 1: Mechanistic pathways for Pyridine-mediated vs. Iodine-catalyzed acylation.

Decision Matrix for Solvent Selection

DecisionTree Start Start: Glucose Pentapropionate Synthesis Green Is 'Green Chemistry' or Toxicity a priority? Start->Green IodinePath Method B: Iodine Catalysis (Solvent Free) Green->IodinePath Yes Scale Is the reaction >100g (Industrial)? Green->Scale No YesGreen Yes NoGreen No (Standard Lab Scale) PyridinePath Method A: Pyridine (Classical) Scale->PyridinePath Lab Scale (<100g) IndusPath Method C: NaOAc + Excess Anhydride (Avoids Iodine cost/Pyridine toxicity) Scale->IndusPath Industrial (>100g)

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

Analytical Validation & Troubleshooting

Validation Metrics:

  • Physical State: Unlike the acetate (solid, mp ~110°C), the pentapropionate is often a viscous oil or low-melting solid. Do not discard the mother liquor if crystals do not form immediately.

  • FTIR: Look for the disappearance of the broad -OH stretch (

    
    ) and the appearance of a strong Carbonyl (C=O) stretch at ~
    
    
    
    .
  • H-NMR: Confirm the shift of the anomeric proton and the integration of the propionyl groups (quartet/triplet patterns distinct from acetate singlets).

Troubleshooting:

  • Incomplete Reaction: If -OH signals persist in IR, add more anhydride and warm to 50°C.

  • Dark Product (Method B): Insufficient thiosulfate wash. Re-dissolve in DCM and wash again with thiosulfate until the organic layer is colorless.

  • Emulsions: Propionate esters can act as surfactants. If an emulsion forms during workup, add solid NaCl (brine) to break it.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Kartha, K. P. R.; Field, R. A. "Iodine: A versatile catalyst for the acetylation of alcohols and carbohydrates." Tetrahedron Letters, 1997 , 38(47), 8233-8236.

  • Das, S. K., et al. "Iodine catalyzed acetylation of alcohols, phenols and amines with acetic anhydride." Green Chemistry, 2012.
  • Biswas, A., et al. "Solvent-free acetylation of carbohydrates and other alcohols using iodine as a catalyst.
  • PubChem Database. "Glucose Pentaacetate and Derivatives." National Library of Medicine. (Used for physical property correlation).

Application Note: Stereoselective Synthesis with Penta-O-propanoyl-β-D-glucofuranose

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 1,2,3,5,6-Penta-O-propanoyl-β-D-glucofuranose , a specialized, crystalline glycosyl donor used for the stereoselective synthesis of β-D-glucofuranosides.

Executive Summary

While glucopyranose derivatives dominate carbohydrate chemistry, glucofuranose motifs are critical in the synthesis of specific nucleoside analogs, antiviral agents, and bioactive natural products. However, accessing pure furanose building blocks is challenging due to the thermodynamic preference of glucose for the pyranose form.

Penta-O-propanoyl-β-D-glucofuranose (PPGF) represents a strategic solution. Unlike its acetylated counterparts, which often exist as syrups, PPGF is a stable, crystalline solid . It serves as a highly stereoselective donor for the synthesis of 1,2-trans-β-D-glucofuranosides via Neighboring Group Participation (NGP).

Key Advantages[1]
  • Crystallinity: High melting point (75–76 °C) allows for purification by recrystallization, avoiding tedious chromatography.

  • Furanose Locking: Synthesized using a boric acid complexation strategy that kinetically traps the furanose ring.

  • Stereocontrol: The C2-propanoyl group exerts powerful NGP, directing nucleophilic attack to the β-face.

Mechanistic Principles

The "Boric Acid Trap"

Direct acylation of D-glucose yields the thermodynamic pyranose product. To synthesize PPGF, boric acid is used to form a transient 1,2:3,5-bis-O-borate complex. This complex locks the glucose backbone into the furanose configuration, which is subsequently trapped by exhaustive propanoylation.

Stereoselectivity via NGP

In glycosylation reactions, the C2-propanoyl ester participates in the reaction mechanism. Upon activation of the anomeric ester by a Lewis acid, the carbonyl oxygen of the C2-ester attacks the anomeric center (C1), forming a five-membered dioxolenium ion intermediate. This intermediate blocks the α-face, forcing the incoming nucleophile to attack from the β-face (1,2-trans selectivity).

NGP_Mechanism cluster_stereo Stereocontrol Donor PPGF Donor (β-anomer) Oxo Oxocarbenium Ion Donor->Oxo Lewis Acid (- Propanoic Acid) Diox Dioxolenium Ion (α-face blocked) Oxo->Diox C2-Propanoyl Attack Product β-D-Glucofuranoside (1,2-trans) Diox->Product Nucleophile (ROH) β-Attack

Figure 1: Mechanism of Neighboring Group Participation (NGP) leading to β-selectivity.

Experimental Protocols

Protocol A: Synthesis of Penta-O-propanoyl-β-D-glucofuranose

Objective: Preparation of the crystalline donor from D-glucose.[1]

Reagents:

  • D-Glucose (anhydrous)

  • Boric Acid (H₃BO₃)

  • Propanoic Acid (solvent/reactant)[1]

  • Propanoic Anhydride[1]

  • Sulfuric Acid (catalyst) or heat

Procedure:

  • Complexation: Suspend D-glucose (1.0 equiv) and boric acid (1.0 equiv) in propanoic acid. Heat to 70–80 °C with vigorous stirring. The mixture will clarify as the borate-furanose complex forms.

  • Acylation: Add propanoic anhydride (7.0 equiv) dropwise. Maintain temperature at 70 °C for 2–4 hours.

    • Note: The borate diesters are cleaved and replaced by propanoyl esters in situ.

  • Quenching: Pour the reaction mixture into ice-water (10x volume) with vigorous stirring. The product may initially oil out.

  • Crystallization: Scratch the vessel walls or seed with an authentic sample to induce crystallization. Filter the solid.

  • Purification: Recrystallize from ethanol/water or isopropanol.

    • Yield: Typically 50–60%.

    • Characterization: MP 75–76 °C.[2][3]

Protocol B: Lewis Acid-Mediated O-Glycosylation

Objective: Coupling PPGF with an alcohol acceptor (R-OH).

Reagents:

  • Donor: Penta-O-propanoyl-β-D-glucofuranose (1.0 equiv)[4]

  • Acceptor: Primary or secondary alcohol (1.2 equiv)

  • Promoter: Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) or TMSOTf

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve the Donor (PPGF) and Acceptor in anhydrous DCM (0.1 M concentration) under Argon/Nitrogen atmosphere.

  • Drying: Add activated 4Å molecular sieves and stir for 30 minutes to ensure the system is strictly anhydrous.

  • Activation: Cool the mixture to 0 °C . Add BF₃·OEt₂ (1.5 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel.

Data Output Table: Typical Reactivity Profile

Nucleophile TypeReagent/AcceptorProduct TypeSelectivityNotes
O-Nucleophile Primary Alcohol (e.g., MeOH, BnOH)O-GlucofuranosideHigh β (trans)Standard Vorbrüggen conditions.
S-Nucleophile Thiophenol / Alkyl thiolThioglucofuranosideHigh β (trans)Excellent donors for orthogonal glycosylation.
N-Nucleophile Silylated NucleobasesNucleoside AnalogModerate βRequires TMSOTf; often used for ribose mimics.
C-Nucleophile TMSCN (Cyanide)1,2-O-Acetal N/ACaution: Does not yield C-glycoside directly; forms a kinetically trapped acetal [1].

Critical Troubleshooting & Limitations

The "Acetal Trap" with TMSCN

Researchers attempting to synthesize C-glycosides (e.g., C-cyano derivatives) using TMSCN and Lewis acids often fail with this donor. Instead of the cyanide attacking the anomeric carbon, the cyanide attacks the dioxolenium ion intermediate at the C2-position, leading to a 1,2-O-(1-cyanopropylidene) acetal.

  • Solution: For C-glycosylation, convert PPGF to the corresponding glucofuranosyl chloride or trichloroacetimidate first, or use radical-based coupling methods.

Anomerization

While the product is kinetically favored as the β-anomer, prolonged exposure to strong Lewis acids (like TMSOTf) at room temperature can lead to anomerization to the thermodynamic α-anomer.

  • Control: Quench the reaction immediately upon consumption of the donor.

Hydrolysis

The furanose ring is more acid-labile than the pyranose ring. Avoid prolonged exposure to aqueous acid during workup.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_critical Critical Step: Kinetic Trapping Glucose D-Glucose (Pyranose/Furanose Eq.) Borate Borate Complex (Furanose Locked) Glucose->Borate Boric Acid, 80°C Propanoic Acid PPGF Penta-O-propanoyl- β-D-glucofuranose (Crystalline Solid) Borate->PPGF Propanoic Anhydride In situ exchange Glycoside Target β-Glycoside PPGF->Glycoside Acceptor + BF3·OEt2 (DCM, 0°C)

Figure 2: Workflow for the synthesis and application of PPGF.

References

  • Furneaux, R. H., et al. (2002). "Glucofuranosylation with penta-O-propanoyl-β-D-glucofuranose." Carbohydrate Research, 337(19), 1765-1774.

  • Gros, E. G., et al. (2001). "Process for the preparation of 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose." Patent WO2001036435A1.

  • BOC Sciences. "Product Data Sheet: 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose (CAS 307531-77-7)."

Sources

Methods for recrystallization of 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Crystallization Dynamics for High-Purity 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose

Executive Summary & Core Directive

This guide details the purification of 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose (CAS: 307531-77-7 / 294638-87-2), a critical intermediate in carbohydrate synthesis. Unlike the thermodynamically stable pyranose forms, furanose rings are kinetically controlled products. Consequently, the primary challenge in recrystallization is not merely impurity removal, but maintaining ring fidelity and anomeric purity (


-anomer preference) without inducing isomerization or hydrolysis.

Target Specifications (CQA):

  • Appearance: White crystalline solid.

  • Melting Point: 75–76 °C.[1][2]

  • Purity: >98% (HPLC/GC).

  • Anomeric Purity: >95%

    
    -anomer.
    

Mechanistic Insight: Solubility & Thermodynamics

The crystallization of fully acylated sugars relies on exploiting the steep solubility gradients of sugar esters in lower alcohols.

  • The Lipophilic Shift: Replacing acetyl groups (in standard glucose pentaacetate) with propanoyl groups increases the lipophilicity of the molecule. While glucose pentaacetate crystallizes readily from ethanol, the pentapropanoyl derivative exhibits higher solubility in organic solvents.

  • The Furanose Constraint: The 5-membered furanose ring is strained relative to the 6-membered pyranose. Acidic conditions or excessive thermal stress during recrystallization can promote:

    • Anomerization: Scrambling of the C1 position (

      
      ).
      
    • Ring Expansion: Irreversible conversion to the more stable pyranose form.

  • Solvent Choice:

    • Ethanol (EtOH): The gold standard. It offers high solubility at boiling point (78 °C) and low solubility at 0 °C.

    • Ethanol/Water: Acts as a "polishing" system for removing inorganic salts (e.g., residual boric acid from synthesis).

    • Hexane/Ethyl Acetate: Used only when the crude material is highly impure or oily.

Experimental Protocols

Protocol A: Standard Thermal Recrystallization (High Purity Crude)

Best for crude material that is already solid or semi-solid with >85% purity.

Materials:

  • Crude 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose.[1][3][4]

  • Solvent: Absolute Ethanol (EtOH).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, temperature probe.

Step-by-Step Procedure:

  • Ratio Determination: Start with a ratio of 3 mL Ethanol per 1 g of crude solid .

  • Dissolution:

    • Heat the solvent to reflux (approx. 78 °C).

    • Add the hot solvent to the crude solid slowly with vigorous stirring.

    • Note: If the solution is not clear after adding 5 mL/g, the material may contain inorganic salts (insoluble in EtOH) or require hot filtration.

  • Hot Filtration (Optional but Recommended):

    • If particulates remain, filter the hot solution through a pre-warmed glass frit or Celite pad to remove dust and boric acid residues.

  • Controlled Nucleation:

    • Remove from heat and allow the flask to cool to room temperature (20–25 °C) slowly over 2 hours. Rapid cooling traps impurities.

    • Seeding: At approx. 40 °C, add a few seed crystals of pure

      
      -anomer if available.
      
  • Crystallization:

    • Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 4 hours.

    • Observation: White needles or prisms should form.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Wash the cake twice with cold Ethanol (-20 °C).

    • Drying: Dry in a vacuum oven at 35 °C for 12 hours. (Do not exceed 40 °C to prevent melting/sintering).

Protocol B: Anti-Solvent Precipitation (Oily/Low Purity Crude)

Best for "oiling out" material or removing non-polar byproducts.

Materials:

  • Solvent 1 (Good Solvent): Dichloromethane (DCM) or Ethyl Acetate.

  • Solvent 2 (Anti-Solvent): Hexane or Heptane.

Step-by-Step Procedure:

  • Dissolve the crude oil in the minimum amount of DCM at room temperature (approx. 1 mL/g).

  • Add Hexane dropwise with stirring until the solution turns slightly turbid (cloud point).

  • Add a few drops of DCM to clear the turbidity.

  • Place the flask in a fridge (4 °C) uncovered (or with a needle vent) to allow slow evaporation of the DCM. As the DCM evaporates, the ratio of Hexane increases, forcing the sugar ester to crystallize.

  • Collect crystals as described in Protocol A.

Visualization of Workflows

Figure 1: Recrystallization Logic Flow

RecrystallizationFlow Start Crude 1,2,3,5,6-Penta-O-propanoyl- D-glucofuranose SolventCheck Check Physical State Start->SolventCheck Solid Solid/Semi-Solid SolventCheck->Solid High Purity Oil Viscous Oil SolventCheck->Oil Low Purity MethodA Protocol A: Ethanol Reflux Solid->MethodA MethodB Protocol B: DCM/Hexane Precipitation Oil->MethodB Dissolve Dissolve at T_boil (78°C) MethodA->Dissolve Isolate Vacuum Filtration Wash with Cold EtOH MethodB->Isolate Purified Filter Hot Filtration (Remove Boric Acid salts) Dissolve->Filter Cool Slow Cool to 25°C (Seed at 40°C) Filter->Cool Chill Ice Bath (0-4°C) 4 Hours Cool->Chill Chill->Isolate

Caption: Decision matrix for selecting the optimal purification route based on the physical state of the crude intermediate.

Critical Quality Attributes (CQAs) & Data Validation

To validate the success of the recrystallization, compare your product against these standard metrics.

ParameterSpecificationMethodSignificance
Melting Point 75 – 76 °C Capillary MethodSharp range indicates high purity. Broad range (<70°C) implies solvent inclusion or anomer mix.
Physical Form White NeedlesVisualAmorphous powder suggests rapid precipitation ("crashing out") rather than crystallization.
Solubility Soluble in EtOH, CHCl3VisualInsoluble residue indicates inorganic salts (borates).
1H NMR (C1-H) Doublet (J ~ 0-1 Hz)NMR (CDCl3)

-anomer typically shows very small coupling for furanose;

shows larger coupling.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the compound separates as a liquid droplet phase before crystallizing. This is common with propanoyl derivatives due to their lower melting points compared to acetates.

Rescue Strategy:

  • Re-heat: Redissolve the oil by heating the mixture back to reflux.

  • Add Solvent: Add 10-15% more Ethanol. The solution was likely too concentrated (supersaturated).

  • Seed: Cool very slowly. At the first sign of cloudiness, add seed crystals.

  • Scratch: Use a glass rod to scratch the inner wall of the flask. This creates micro-abrasions that serve as nucleation sites.

References

  • Tyler, P. C., & Furneaux, R. H. (2001). Glucofuranoses and their use in the preparation of glucofuranosides.[4] World Intellectual Property Organization, Patent WO 2001/036435. Link

    • Core authority for the synthesis and ethanol recrystallization of the penta-propanoyl deriv
  • Furneaux, R. H., et al. (2002). Glucofuranosylation with penta-O-propanoyl-β-D-glucofuranose.[2][4][5] Carbohydrate Research, 337(21-23). Link

    • Validates the utility and crystalline n
  • Wolfrom, M. L., & Thompson, A. (1963). Acetylation. In Methods in Carbohydrate Chemistry (Vol. 2). Academic Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Removal of Unreacted Propionic Anhydride from Carbohydrate Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with carbohydrate propionylation. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions regarding the critical purification step: the removal of unreacted propionic anhydride and its byproduct, propionic acid.

Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide

This section addresses specific, common issues encountered during the workup of carbohydrate acylation reactions.

Problem 1: My final product is an oily, acidic-smelling residue instead of a solid or clean oil.
  • Potential Cause: This is a classic sign of significant contamination with propionic acid. Propionic anhydride hydrolyzes to form two equivalents of propionic acid, which can be difficult to remove if the initial quenching and extraction steps are not performed effectively. Propionic acid is an oily liquid with a pungent odor and can prevent the crystallization or proper isolation of your desired acylated carbohydrate.

  • Recommended Solution:

    • Re-dissolution and Extraction: Dissolve the oily residue in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Systematic Basic Washes: Transfer the solution to a separatory funnel and wash it multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2] The bicarbonate deprotonates the propionic acid, forming sodium propionate, which is highly soluble in the aqueous layer.[1][2]

      • Causality: The key is the acid-base reaction. Propionic acid (pKa ~4.87) is readily deprotonated by the weak base bicarbonate (pKa of H₂CO₃ is ~6.35). This conversion to an ionic salt dramatically increases its aqueous solubility, pulling it out of the organic phase.

    • Venting is Critical: The reaction between bicarbonate and acid produces carbon dioxide (CO₂) gas.[1] You must vent the separatory funnel frequently and with care to avoid a dangerous pressure buildup.

    • Monitor the pH: After each wash, drain the aqueous layer and test its pH with litmus or pH paper.[3] Continue the washes until the aqueous layer is neutral or slightly basic (pH ≥ 7). This indicates that all the acid has been successfully neutralized and removed.[3]

    • Final Wash and Drying: Perform a final wash with brine (saturated NaCl solution) to remove residual water from the organic layer. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: My TLC analysis shows a persistent streak or a baseline spot, even after an aqueous workup.
  • Potential Cause 1: Overloaded TLC Plate: Applying too much of your sample to the TLC plate can cause streaking for any compound.[4]

  • Potential Cause 2: Residual Carboxylic Acid: Propionic acid often streaks on silica gel due to its strong interaction with the stationary phase.[4] If your workup was incomplete, this is the most likely culprit.

  • Recommended Solution:

    • Optimize TLC Conditions:

      • Dilute Your Sample: Prepare a more dilute solution of your crude product for spotting.

      • Modify the Eluent: Add a small amount (~0.5-1%) of acetic acid or formic acid to the mobile phase. This can improve the spot shape of carboxylic acids by keeping them in their protonated state, reducing their interaction with the silica.[4]

    • Visualize with a Specific Stain: Use a TLC stain that is selective for acidic compounds. A bromocresol green stain will visualize carboxylic acids as yellow spots on a blue or green background, providing a clear indication of contamination.[5][6][7] This is more specific than general stains like potassium permanganate or UV visualization, under which propionic acid is not visible.

    • If Acid is Confirmed: If the staining confirms the presence of propionic acid, a more rigorous purification method is required. Standard silica gel column chromatography is often the next step. The propionic acid will typically elute very slowly or remain on the baseline, allowing for separation from your less polar, acylated carbohydrate product.

Problem 3: The reaction quench was extremely exothermic and difficult to control.
  • Potential Cause: Adding the quenching agent (like water or methanol) too quickly to a concentrated solution containing a large excess of propionic anhydride. The hydrolysis of propionic anhydride is a highly exothermic reaction.[8]

  • Recommended Solution:

    • Cool the Reaction Mixture: Before quenching, cool the reaction vessel in an ice-water bath (0 °C).

    • Slow, Portion-wise Addition: Add the quenching agent dropwise or in small portions with vigorous stirring. This allows the heat to dissipate safely.

    • Dilution: If possible, dilute the reaction mixture with an inert solvent (the same one used for the reaction, e.g., dichloromethane) before quenching. This increases the thermal mass of the solution, helping to absorb the heat generated.

Frequently Asked Questions (FAQs)

Q1: What is the best quenching agent for unreacted propionic anhydride?

The choice of quenching agent depends on the stability of your product and the desired workup procedure.

Quenching AgentMechanism & ByproductsAdvantagesDisadvantages
Water (H₂O) Hydrolyzes anhydride to 2 equivalents of propionic acid.Inexpensive, readily available.Can be slow; reaction is highly exothermic.[8] The resulting propionic acid must be thoroughly removed via basic extraction.
Methanol (MeOH) Reacts to form 1 equivalent of propionic acid and 1 equivalent of methyl propionate.Faster reaction than water. Methyl propionate is volatile (b.p. 79°C) and can often be removed under reduced pressure.Methanol is toxic. May not be suitable for base-sensitive products if a catalyst like pyridine was used.
Pyridine/Water Pyridine catalyzes the hydrolysis of the anhydride with water.Very effective and fast.Pyridine is toxic, malodorous, and must be completely removed, often requiring washes with dilute acid (e.g., 1M HCl).

Expert Recommendation: For most applications, a controlled quench with cold water followed by a thorough sodium bicarbonate wash is the most robust and reliable method.

Q2: How does propionic anhydride react with water?

Propionic anhydride reacts readily with water in an exothermic hydrolysis reaction to yield two molecules of propionic acid.[8] The half-life of this reaction is rapid, estimated to be around 4 minutes at neutral pH (pH 7).[8]

Caption: Hydrolysis of propionic anhydride.

Q3: Can I remove propionic acid without an aqueous workup?

While less common, it is possible in some cases:

  • Co-evaporation (Azeotropic Removal): Propionic acid can form an azeotrope with solvents like toluene.[9] By repeatedly adding toluene to the crude product and evaporating under reduced pressure, the propionic acid can be removed. This is useful for compounds that are sensitive to aqueous conditions. However, it can be energy-intensive and may not achieve complete removal.

  • Reactive Distillation: In specific industrial settings, reactive distillation can be used to convert the propionic acid into an ester (e.g., with n-butanol) and distill it away from the desired product.[10] This is generally not a standard laboratory procedure for carbohydrate purification.

  • Chromatography: Direct purification of the crude mixture by silica gel chromatography can separate the acylated carbohydrate from both propionic acid and any remaining anhydride. This is often used as the final purification step after an initial workup.

Q4: What is the overall workflow for a typical propionylation and purification?

The entire process, from reaction to pure product, follows a logical sequence designed to first form the product and then systematically remove all reagents and byproducts.

Caption: Standard workflow for carbohydrate propionylation and purification.

Experimental Protocol: Standard Quench and Extraction

This protocol describes a robust method for quenching a propionylation reaction and removing propionic acid.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)

  • Ice-water bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • pH paper or strips

  • Standard laboratory glassware

Procedure:

  • Cooling: Once the acylation is complete (as determined by TLC or other monitoring), cool the reaction flask in an ice-water bath to 0 °C.

  • Quenching: Slowly and carefully add deionized water dropwise to the stirred reaction mixture. Monitor for any excessive heat generation. Continue the addition until no more exothermic reaction is observed.

  • Dilution: If not already dissolved, dilute the mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, 50 mL for a 1g scale reaction).

  • Transfer: Transfer the entire mixture to a separatory funnel of appropriate size.

  • First Bicarbonate Wash: Add a volume of saturated NaHCO₃ solution approximately equal to the organic layer volume. Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure. Close the stopcock and shake gently for 15-20 seconds, venting frequently. Allow the layers to separate.

  • pH Check: Drain the lower aqueous layer into a beaker and test its pH. It will likely still be acidic.

  • Repeat Washes: Repeat steps 5 and 6 until the pH of the aqueous wash is neutral or basic (pH ≥ 7).[3] This typically requires 2-4 washes.

  • Brine Wash: After the final bicarbonate wash, wash the organic layer once with an equal volume of brine. This helps to remove the bulk of the dissolved water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a spoonful of anhydrous Na₂SO₄, swirl, and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry. If it clumps together, add more drying agent.

  • Isolation: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh organic solvent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude acylated carbohydrate, which should now be free of propionic acid. This product can then be further purified by chromatography or recrystallization if necessary.

References

  • SIDS INITIAL ASSESSMENT PROFILE for Propionic anhydride. (n.d.). Organisation for Economic Co-operation and Development. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Why wash organic layer with sodium bicarbonate? (n.d.). Homework.Study.com. Retrieved from [Link]

  • Bent, H. A., & Stewart, J. M. (2015). The Simple and General-Base Catalyzed Aqueous Hydrolyses of Propionic and Butyric Anhydride. American Research Journal of Chemistry.
  • Separation of propionic acid from acrylic acid via azeotropic distillation. (n.d.). Google Patents.
  • Extractive distillation process of propionic acid-water binary azeotrope and dynamic control scheme. (2022, August 5). Patsnap Eureka. Retrieved from [Link]

  • SEPARATION OF PROPIONIC ACID – WATER AZEOTROPE USING CaCl2 SALT. (2017).
  • Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (2021, April 1). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Barr, E., & Plyler, E. K. (1936). The Reaction Rates of Propionic and Acetic Propionic Anhydrides. The Journal of Chemical Physics.
  • Hill, C. A. S., & Jones, D. (1996). A Chemical Kinetics Study of the Propionic Anhydride Modification of Corsican Pine. (1):Determination of Activation Energies. Journal of Wood Chemistry and Technology.
  • Azeotropic distillation of toluene with propionic acid. (n.d.). Google Patents.
  • Nichols, L. (2021, September 27). Bicarbonate Wash [Video]. YouTube. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of Toronto. Retrieved from [Link]

  • Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. (2016, October 24). Organic & Biomolecular Chemistry.
  • Purification Propionic Acid using n-Butanol in Semi Batch Reactive Distillation. (2024, January 16). SCIREA Journal of Chemical Engineering.
  • HPLC-Based Automated Synthesis and Purification of Carbohydr
  • Protocol for the purification of protected carbohydrates: Toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. (2016, August 7).
  • Strategies to Purify Carbohydrate Based Compounds. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Propionic anhydride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Purification of simple carbohydrates with flash chromatography. (2023, November 7). Teledyne Labs. Retrieved from [Link]

  • Solvent-Free Approaches in Carbohydrate Synthetic Chemistry: Role of Catalysis in Reactivity and Selectivity. (2020, October 3).
  • Propionic Anhydride: The Key to Pharma Intermediates, Flavors & Sustainability. (2025, November 5). LinkedIn.

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Purification techniques for separating alpha and beta anomers of glucose propionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification and analysis of glucose propionate anomers. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in separating and characterizing the α and β diastereomers of glucose propionate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven laboratory techniques to help you navigate these complex separations.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that are crucial for understanding the challenges associated with separating glucose propionate anomers.

Q1: What are the α and β anomers of glucose propionate, and how do they differ?

A: The α (alpha) and β (beta) anomers of glucose propionate are diastereomers that differ only in the stereochemical configuration at the anomeric carbon (C1). In the cyclic (pyranose) form of glucose, the C1 carbon is a new stereocenter created during the intramolecular cyclization of the open-chain aldehyde.[1][2]

  • α-anomer: The propionate group at C1 is on the opposite side of the ring from the -CH₂OH group at C5 (an axial orientation in the most stable chair conformation).

  • β-anomer: The propionate group at C1 is on the same side of the ring as the -CH₂OH group at C5 (an equatorial orientation in the most stable chair conformation).

This seemingly minor difference can lead to significant variations in physical properties, chemical reactivity, and biological activity.

Q2: Why is separating the α and β anomers of glucose propionate important?

A: The stereochemical configuration of the anomeric center can profoundly impact a molecule's biological function. For instance, enzymes and cellular receptors are highly stereospecific. The glucose transporter GLUT3, for example, preferentially binds α-glucose over β-glucose.[3] Therefore, if glucose propionate is intended for use in biological assays or as a drug precursor, it is often critical to isolate a single, pure anomer to ensure reproducible and interpretable results. Furthermore, using a pure anomer is essential for unambiguous characterization and as a starting material for stereospecific chemical synthesis.[4]

Q3: What is mutarotation, and how does it complicate the purification process?

A: Mutarotation is the process by which the α and β anomers of a reducing sugar interconvert in solution until a dynamic equilibrium is established.[1] This occurs via a transient opening of the pyranose ring to form the open-chain aldehyde, followed by re-closure.[5] For glucose in water, the equilibrium mixture consists of about 64% β-anomer and 36% α-anomer, with a tiny fraction of the open-chain form.[1][6]

This equilibrium presents a major challenge for purification. During a chromatographic separation, for example, the anomers can interconvert on the column, leading to broad or overlapping peaks.[7][8][9] Even if a pure anomer is successfully isolated, it will begin to mutarotate back to the equilibrium mixture once re-dissolved in a protic solvent.

Core Purification Strategy: Flash Chromatography

Normal-phase flash chromatography on silica gel is the most common and accessible method for separating the anomers of moderately polar, protected sugar derivatives like glucose propionate. The principle is based on the differential polarity of the two anomers; the β-anomer, with its equatorial propionate group, is often slightly less polar and elutes earlier than the more sterically hindered α-anomer in a non-polar mobile phase.

Experimental Protocol: Step-by-Step Guide for Flash Chromatography
  • Analytical Thin-Layer Chromatography (TLC):

    • Dissolve a small amount of the anomeric mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture onto a silica gel TLC plate.

    • Develop the plate using various solvent systems of hexane and ethyl acetate (e.g., start with 4:1, 3:1, 2:1 ratios).

    • Visualize the spots using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) followed by gentle heating.

    • The goal is to find a solvent system that gives good separation between the two anomer spots (an Rƒ difference of at least 0.1).

  • Column Packing:

    • Select a flash chromatography column of an appropriate size for your sample quantity (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to sample mass).

    • Pack the column using the "dry-loading" or "slurry" method with silica gel in your chosen mobile phase. Ensure the column bed is well-compacted and level.[10]

  • Sample Loading:

    • For the best resolution, use the "dry-loading" method. Dissolve your glucose propionate mixture in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase determined from your TLC analysis.

    • Apply gentle air pressure to achieve a steady flow rate.

    • Collect fractions continuously in test tubes or vials. Monitor the elution process by collecting small spots from the column outflow onto a TLC plate and visualizing.

    • Collect fractions until both anomers have completely eluted from the column.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure α-anomer and which contain the pure β-anomer.

    • Combine the pure fractions of each anomer.

    • Remove the solvent under reduced pressure (rotary evaporation) at a low temperature (e.g., < 30°C) to prevent mutarotation.

Troubleshooting Guide: Flash Chromatography

Q: My anomer peaks are completely co-eluting or have very poor separation (Rƒ difference < 0.1). What should I do?

A: This is a solvent polarity issue. The polarity of your mobile phase is likely too high, causing both compounds to elute too quickly without sufficient interaction with the silica gel.

  • Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar solvent (hexane) relative to the polar solvent (ethyl acetate). For example, if you are using 2:1 Hexane:EtOAc, try 3:1 or 4:1. Test this new solvent system on TLC first to confirm improved separation before running another column.[11]

Q: The separation looks good on TLC, but my column peaks are broad and overlapping.

A: This is a classic symptom of on-column mutarotation or poor column packing/loading.

  • Solution 1 (Kinetics): On-column interconversion can be minimized by working quickly and at lower temperatures. Consider running the chromatography in a cold room or using a jacketed column to reduce the rate of mutarotation.[8][9]

  • Solution 2 (Technique): Ensure your column is packed uniformly without any air bubbles or channels. A poorly packed column leads to band broadening.[12] Also, ensure your sample was loaded in a tight, concentrated band. Dry-loading is highly recommended over wet-loading a large volume of sample dissolved in a strong solvent.[13]

Q: I successfully separated the anomers, but my post-purification NMR analysis shows a mixed sample.

A: The pure anomers have likely started to re-equilibrate back to the anomeric mixture.

  • Solution: This is a race against time. Once pure fractions are identified, immediately combine them and remove the solvent under reduced pressure at a low temperature. Store the resulting solid or oil under anhydrous conditions at a low temperature (e.g., -20°C) and in a solvent-free state. For subsequent reactions, use an aprotic, anhydrous solvent.

Alternative Strategy: Fractional Crystallization

If one anomer is significantly more abundant or has a much lower solubility in a particular solvent system, fractional crystallization can be an effective, scalable purification method. The success of this technique relies on exploiting differences in the crystal lattice energies of the two anomers.

Troubleshooting Guide: Crystallization

Q: Neither anomer will crystallize from my purified mixture.

A: The mixture may be too dilute, or you haven't found the right solvent system.

  • Solution: First, ensure your material is highly concentrated. Experiment with a variety of solvent systems. A good starting point is a binary system where one solvent readily dissolves the glucose propionate (e.g., ethyl acetate, acetone) and the other is a poor solvent or "anti-solvent" (e.g., hexane, ether). Dissolve the compound in a minimal amount of the good solvent while warm, then slowly add the anti-solvent until the solution becomes faintly turbid. Allow it to cool slowly. Seeding the solution with a previously formed crystal can also induce crystallization.[14]

Q: My crystals are still an anomeric mixture.

A: The solubilities of the two anomers in your chosen solvent system may be too similar.

  • Solution: This requires multiple recrystallization steps. Each time you recrystallize, the resulting solid should be enriched in the less soluble anomer. Analyze the mother liquor as well; it will be enriched in the more soluble anomer. You may need to try a different solvent system that maximizes the solubility difference between the α and β forms.[14]

Analytical Characterization & Quality Control

Confirming the identity and anomeric purity of your separated fractions is a critical final step. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is the most powerful tool for this purpose.

The anomeric proton (H-1) is highly diagnostic. It appears in a distinct, downfield region of the spectrum and its coupling constant (J-value) to the adjacent proton (H-2) reveals its orientation.[2][15]

  • α-anomer (axial H-1): The dihedral angle between H-1 and H-2 is large (~180°), resulting in a large coupling constant (J ≈ 7-9 Hz) .

  • β-anomer (equatorial H-1): The dihedral angle between H-1 and H-2 is smaller (~60°), resulting in a small coupling constant (J ≈ 2-4 Hz) .

Table 1: Typical ¹H-NMR Characteristics for D-Glucose Derivative Anomers

AnomerH-1 OrientationTypical H-1 Chemical Shift (δ)H-1 to H-2 Coupling Constant (J)Identification
α-anomer Axial~5.2 ppm~7-9 HzLarge J-value indicates a trans-diaxial relationship.
β-anomer Equatorial~4.6 ppm~2-4 HzSmall J-value indicates a cis-axial/equatorial relationship.

Note: Exact chemical shifts will vary depending on the solvent and the specific ester group, but the coupling constants are highly reliable for structural assignment.[6][11]

To determine anomeric purity, integrate the signals corresponding to the H-1 proton of both the α and β anomers. The ratio of these integrals will give you the anomeric ratio of your sample.

Visualized Workflows and Concepts

Mutarotation Equilibrium

The diagram below illustrates the dynamic equilibrium between the α and β anomers of glucose propionate through the open-chain intermediate, which is the fundamental challenge in their separation.

G Mutarotation Equilibrium Pathway α-Glucose Propionate α-Glucose Propionate Open-Chain Aldehyde Open-Chain Aldehyde α-Glucose Propionate->Open-Chain Aldehyde β-Glucose Propionate β-Glucose Propionate β-Glucose Propionate->Open-Chain Aldehyde

Caption: Interconversion of anomers via the open-chain form.

Troubleshooting Workflow for Chromatographic Separation

This decision tree provides a logical path for diagnosing and solving common issues encountered during the chromatographic purification of glucose propionate anomers.

G start Start: Anomeric Mixture problem Observe Chromatogram (TLC or Column) start->problem no_sep Problem: No Separation (Co-elution) problem->no_sep Rƒ ≈ 0 broad_peaks Problem: Broad/Overlapping Peaks problem->broad_peaks Tailing/Poor Rs good_sep Good Separation problem->good_sep Baseline Resolved sol_polarity Solution: Decrease Mobile Phase Polarity no_sep->sol_polarity sol_temp Solution: Lower Temperature &/or Increase Flow Rate broad_peaks->sol_temp sol_pack Solution: Improve Column Packing & Use Dry Loading broad_peaks->sol_pack finish Isolate Pure Anomers good_sep->finish sol_polarity->problem Re-evaluate sol_temp->problem Re-evaluate sol_pack->problem Re-evaluate

Caption: A decision tree for optimizing anomer separation.

References

  • Oliva, L., Fernandez-Lopez, J. A., Remesar, X., & Alemany, M. (2019). The Anomeric Nature of Glucose and Its Implications on Its Analyses and the Influence of Diet: Are Routine Glycaemia Measurements Reliable Enough?. Journal of Endocrinology and Metabolism. [Link]

  • D'Orazio, G., Fanali, C., et al. (2022). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. MDPI. [Link]

  • Oliva, L., Fernandez-Lopez, J. A., et al. (2019). The Anomeric Nature of Glucose and Its Implications in Its Analyses and the Influence of Diet: Are Routine Glycemia Measurements. Journal of Endocrinology and Metabolism. [Link]

  • Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. PubMed. [Link]

  • Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. ResearchGate. [Link]

  • Armstrong, D. W., & Jin, H. L. (1989). Liquid chromatographic separation of anomeric forms of saccharides with cyclodextrin bonded phases. PubMed. [Link]

  • Kromidas, S. HPLC Troubleshooting Guide. HPLC Troubleshooting. [Link]

  • Lee, H. S., & Hong, J. (2001). Kinetics of glucose isomerization to fructose by immobilized glucose isomerase: anomeric reactivity of D-glucose in kinetic model. PubMed. [Link]

  • Toghill, K. E., & Compton, R. G. (2010). The interconversion of glucose anomers ( α , β and γ ) and their relative ratio at pH 7. ResearchGate. [Link]

  • LibreTexts. (2025). 25.5: Cyclic Structures of Monosaccharides - Anomers. Chemistry LibreTexts. [Link]

  • Magritek. (n.d.). Glucose Anomers. Carbon. [Link]

  • Shodex. (n.d.). Prevention of Anomer Separation. Shodex HPLC Columns and Standards. [Link]

  • Teledyne ISCO. (2023). Purification of simple carbohydrates with flash chromatography. Teledyne Labs. [Link]

  • O'Gorman, J. V. (1965). Process for the purification of sugars and their derivatives.
  • Idahl, L. A., et al. (1976). Further studies on the metabolism of D-glucose anomers in pancreatic islets. PubMed. [Link]

  • Almond, A. (2005). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Oxford University Press. [Link]

  • Chromatography Forum. (2005). Sugar Separation Problems. Chromatography Forum. [Link]

  • Kaufmann, M., et al. (2018). NMR Analyses of Complex D-Glucose Anomerization. PubMed. [Link]

  • AK Lectures. (n.d.). Stability of Glucose Anomers. AK Lectures. [Link]

  • AK Lectures. (2015). Stability of α-Anomer vs ß-Anomer. YouTube. [Link]

  • Nonaka, H., et al. (2017). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. ResearchGate. [Link]

  • Zhang, Q., et al. (2020). Separation of Carbohydrate Isomers and Anomers on Poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded Stationary Phase by Hydrophilic Interaction Chromatography as well as Determination of Anomer Interconversion Energy Barriers. ResearchGate. [Link]

  • Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. Emery Pharma. [Link]

  • Le, T. T., et al. (2012). Coupling flash liquid chromatography with mass spectrometry for enrichment and isolation of milk oligosaccharides for functional. Journal of Chromatography B. [Link]

  • van der Veen, J. N., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. [Link]

  • AK Lectures. (2014). Stability of Glucose Anomers. YouTube. [Link]

  • Hinson, J. A., et al. (2020). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC. [Link]

  • Sci-Hub. (2026). Atomistic Insights into Anomeric and Stereochemical Effects on Glucose Transport by GLUTs. Sci-Hub. [Link]

  • Hoyt, G. L. (1982). Crystalline glucose and process for its production.
  • Macchia, A., et al. (2022). Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids. BOA. [Link]

  • ResearchGate. (n.d.). The pathways to crystal formation for glucose isomerase. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Anomeric forms of glucose in solution and its spontaneous or facilitated interconversions. ResearchGate. [Link]

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Technical Support Center: Resolving Solubility Challenges of Penta-O-propanoyl-D-glucofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for penta-O-propanoyl-D-glucofuranose. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenges associated with the aqueous solubility of this compound. Here, we provide a combination of frequently asked questions (FAQs), a systematic troubleshooting guide, and detailed experimental protocols to ensure successful preparation of your solutions.

Section 1: Understanding the Core Problem - FAQs

This section addresses the fundamental properties of penta-O-propanoyl-D-glucofuranose that contribute to its poor water solubility.

Q1: What is penta-O-propanoyl-D-glucofuranose, and why is it insoluble in water?

A: Penta-O-propanoyl-D-glucofuranose is a derivative of D-glucose, a simple sugar that is typically highly soluble in water[1]. In this molecule, all five of the hydrophilic hydroxyl (-OH) groups on the glucose core have been chemically modified into propanoyl esters (-O-C(=O)CH₂CH₃)[2]. These propanoyl groups are significantly more nonpolar (hydrophobic) than the hydroxyl groups they replace. This extensive modification masks the polar glucose backbone, making the overall molecule lipophilic and thus insoluble in water, a highly polar solvent[3][4]. This is a common strategy in medicinal chemistry to improve membrane permeability, but it creates a significant challenge for formulation in aqueous media.

Q2: What are the key physicochemical properties I should be aware of?

A: Understanding the properties of penta-O-propanoyl-D-glucofuranose is the first step in designing an effective solubilization strategy. Key parameters are summarized below.

PropertyValueSource
CAS Number 307531-77-7[3][5]
Molecular Formula C₂₁H₃₂O₁₁[3]
Molecular Weight 460.47 g/mol [3]
Appearance Crystalline solid[2][6]
Melting Point 75-76 °C[3][5]
Water Solubility Insoluble[3][7]
Organic Solvent Solubility Soluble in chloroform and methanol[7]

Q3: Is there a risk of the compound degrading during solubilization attempts?

A: Yes, the ester linkages in penta-O-propanoyl-D-glucofuranose are susceptible to hydrolysis, which is the chemical breakdown of the compound in the presence of water to yield the parent glucofuranose and propanoic acid[8][9]. This reaction is significantly accelerated by strong acids or bases and heat[10][11][12]. Therefore, it is critical to use neutral pH conditions and avoid excessive temperatures during solubilization to maintain the chemical integrity of the compound. Alkaline hydrolysis (saponification) is generally faster and irreversible compared to acid-catalyzed hydrolysis[9][10].

Section 2: Troubleshooting Guide for Aqueous Solubility

If you are encountering solubility issues, follow this systematic guide. Start with the simplest and mildest methods before proceeding to more complex formulation strategies.

Troubleshooting Workflow

This diagram outlines the decision-making process for selecting a solubilization method.

G cluster_0 Initial Attempts cluster_1 Intermediate Methods: Co-Solvents cluster_2 Advanced Formulation Strategies Start Start: Compound in Water Stir Agitation (Stirring/Vortexing) Start->Stir Heat Gentle Heating (30-40°C) Stir->Heat Sonicate Sonication Heat->Sonicate Check1 Is it dissolved? Sonicate->Check1 CoSolvent Add Water-Miscible Co-solvent (e.g., Ethanol, DMSO, PEG 400) Check1->CoSolvent No End Solution Prepared (Verify Stability & Compatibility) Check1->End Yes Check2 Is it dissolved? CoSolvent->Check2 Surfactant Use Surfactants (e.g., Tween® 80, Cremophor® EL) Form Micellar Solution Check2->Surfactant No Check2->End Yes Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Form Inclusion Complex Check3 Is it dissolved? Surfactant->Check3 Check4 Is it dissolved? Cyclodextrin->Check4 Check3->End Yes Fail Consult Formulation Specialist (Consider solid dispersions, etc.) Check3->Fail No Check4->End Yes Check4->Fail No

Caption: A step-by-step decision tree for solubilizing penta-O-propanoyl-D-glucofuranose.

Troubleshooting Q&A

Q: I've added my compound to water and it's just sitting at the bottom. What's the first step?

A: The first step is to apply physical energy to the system.

  • Agitation: Use a magnetic stirrer or vortex mixer to create a suspension and increase the surface area of the compound exposed to the solvent.

  • Gentle Heating: Cautiously warm the solution to 30-40°C. Increasing temperature can sometimes improve solubility[13]. However, do not exceed 40°C to minimize the risk of ester hydrolysis[10].

  • Sonication: Use a bath sonicator to apply ultrasonic energy. This helps to break down particle agglomerates and can enhance the rate of dissolution.

If the compound remains insoluble after these steps, you will need to modify the solvent system.

Q: The physical methods didn't work. What is a co-solvent and how do I use one?

A: A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound by reducing the overall polarity of the solvent system[14][15].

  • Why it works: The hydrophobic propanoyl groups on your molecule are repelled by the highly polar water network. A co-solvent like ethanol or dimethyl sulfoxide (DMSO) disrupts this water network and creates a more favorable, less polar environment for your compound to dissolve in[14].

  • Common Choices: Ethanol, DMSO, polyethylene glycol 400 (PEG 400), and propylene glycol are common, biocompatible co-solvents[16][17].

  • How to Use: First, dissolve your compound in a minimal amount of the pure co-solvent (e.g., DMSO). Then, slowly add this organic solution to your aqueous buffer with vigorous stirring. This is often called a "solvent-dump" method. Be aware that the compound may precipitate if the final concentration of the co-solvent is too low.

  • Caution: Always run a vehicle control (your final buffer system with the co-solvent, but without your compound) in your experiments, as co-solvents can have independent biological effects.

Q: My compound precipitates when I add the co-solvent solution to my buffer. What's next?

A: This indicates that a simple co-solvent system is insufficient. You should now consider advanced formulation techniques using surfactants or cyclodextrins. These methods encapsulate the hydrophobic molecule, presenting a hydrophilic exterior to the water.

  • Option 1: Surfactants (Micellar Solubilization)

    • Why it works: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail[18]. Above a certain concentration (the Critical Micelle Concentration or CMC), they self-assemble into spherical structures called micelles, with the hydrophobic tails facing inward and the hydrophilic heads facing outward towards the water[18][19]. Your hydrophobic compound can partition into the hydrophobic core of these micelles, effectively being "dissolved" in the aqueous solution[19][20].

    • Common Choices: Non-ionic surfactants are generally preferred for their lower toxicity and high compatibility. Good options include Polysorbate 80 (Tween® 80) and Cremophor® EL[16][21].

  • Option 2: Cyclodextrins (Inclusion Complexation)

    • Why it works: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior[22][23]. The entire penta-O-propanoyl-D-glucofuranose molecule, or at least its hydrophobic propanoyl groups, can fit inside the CD cavity, forming an "inclusion complex."[23][24] This complex is water-soluble due to the hydrophilic outer surface of the cyclodextrin[22][25].

    • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles[26].

Caption: Mechanisms of surfactant micelles and cyclodextrin inclusion.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for preparing a 1 mg/mL stock solution. Adjust volumes and concentrations as needed.

Protocol 1: Co-Solvent Method (using DMSO)
  • Application: Useful for initial in vitro experiments where the final DMSO concentration can be tolerated (typically <0.5% v/v).

  • Materials:

    • Penta-O-propanoyl-D-glucofuranose

    • Dimethyl sulfoxide (DMSO), anhydrous grade

    • Target aqueous buffer (e.g., PBS, pH 7.4)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh 10 mg of penta-O-propanoyl-D-glucofuranose into a clean vial.

    • Add 100 µL of DMSO to create a 100 mg/mL primary stock.

    • Vortex thoroughly until the solid is completely dissolved. The solution should be clear.

    • To prepare a 1 mg/mL working solution, add 10 µL of the primary DMSO stock to 990 µL of your target aqueous buffer with vigorous vortexing during the addition.

    • Visually inspect the final solution for any signs of precipitation. If it remains clear, it is ready for use. If precipitation occurs, this method is not suitable at this concentration.

  • Self-Validation: The final solution should be clear and free of visible particulates. For long-term use, monitor the solution for precipitation before each use.

Protocol 2: Cyclodextrin Inclusion Complex Method (using HP-β-CD)
  • Application: Excellent for reducing or eliminating the need for organic co-solvents, making it suitable for sensitive applications like cell culture or in vivo studies.

  • Materials:

    • Penta-O-propanoyl-D-glucofuranose

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Target aqueous buffer (e.g., Water for Injection, Saline)

  • Procedure:

    • Prepare a 10% w/v solution of HP-β-CD in your target buffer (e.g., 1 g of HP-β-CD in a final volume of 10 mL of buffer). Stir until fully dissolved.

    • Weigh 10 mg of penta-O-propanoyl-D-glucofuranose.

    • Add the 10 mg of compound directly to 10 mL of the pre-made 10% HP-β-CD solution.

    • Cap the vial and stir vigorously at room temperature overnight (12-18 hours). Sonication for 1-2 hours can help expedite the process.

    • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Self-Validation: The formation of an inclusion complex significantly enhances aqueous solubility[24]. A successful preparation will result in a clear, particle-free solution after filtration. The concentration can be confirmed via HPLC with a standard curve.

Protocol 3: Surfactant (Micellar) Method (using Tween® 80)
  • Application: A common and effective method for creating stable formulations of highly lipophilic compounds.

  • Materials:

    • Penta-O-propanoyl-D-glucofuranose

    • Polysorbate 80 (Tween® 80)

    • Target aqueous buffer

  • Procedure:

    • Prepare a 1% (w/v) solution of Tween® 80 in your target buffer.

    • Weigh 10 mg of penta-O-propanoyl-D-glucofuranose.

    • Add the compound directly to 10 mL of the 1% Tween® 80 solution.

    • Vortex vigorously to suspend the compound.

    • Stir the suspension at room temperature for 2-4 hours, or until the solution becomes clear. Gentle warming (to 40°C) or sonication can be used to accelerate dissolution.

  • Self-Validation: A successful micellar formulation will appear as a clear or slightly opalescent, homogenous solution. Like co-solvents, surfactants can have biological effects, so a vehicle control is essential.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(22), 5288. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Journal of Formulation Science & Bioavailability. [Link]

  • Galić, E., et al. (2025, February 16). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Indo American Journal of Pharmaceutical Research. [Link]

  • Singh, S., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Chirra, M., et al. (2022, November 16). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. [Link]

  • Lerk, P. C., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Cyclodextrin Complexes: Host & Drug Delivery. (2024, September 5). Vaia. [Link]

  • Maheshwari, R. K., et al. (2007, June 10). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science. [Link]

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017, March 14). ResearchGate. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • How does surfactant affect solubility of relatively non polar substance? (2021, October 5). Quora. [Link]

  • CAS#:307531-77-7 | 1,2,3,5,6-penta-o-propanoyl-b-d-glucofuranose. Chemsrc. [Link]

  • CAS No.307531-77-7,1,2,3,5,6-PENTA-O-PROPANOYL-B-D-GLUCOFURANOSE Suppliers. Chemical Register. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • Zhang, Y., et al. (2022). Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. PubMed. [Link]

  • Solubilization of non-polar compounds by non-ionic surfactant micelles. (1994, May 1). Semantic Scholar. [Link]

  • Furneaux, R. H., et al. (2002, November 19). Glucofuranosylation with penta-O-propanoyl-beta-D-glucofuranose. PubMed. [Link]

  • Carboxylic Acids, Esters and Acyl Chlorides. OCR Chemistry A H432. [Link]

  • Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (2025, October 15). MDPI. [Link]

  • Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. (2023, November 29). MDPI. [Link]

  • 1,2,3,5,6-Penta-O-propanoyl-beta-D-glucofuranose | CAS 294638-87-2. GlycoFineChem. [Link]

  • Sisterna sucrose esters in food - Water solubility. (2015, October 21). YouTube. [Link]

  • Nóbrega, M. M., et al. (2020, June 15). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering. [Link]

  • Hydrolysing esters. Chemguide. [Link]

  • Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides. (2023, August 18). ACS Publications. [Link]

  • Chemistry of Esters. (2024, September 30). LibreTexts Chemistry. [Link]

  • Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement. (2023, October 30). MDPI. [Link]

  • Properties of Monosaccharides. (2021, March 21). LibreTexts Chemistry. [Link]

  • Detailed Notes - Topic 3.09. Carboxylic Acids and Esters. Physics & Maths Tutor. [Link]

  • Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. StudyMind. [Link]

  • Why does the solubility of glucose increase with an increase of the temperature? (2016, April 8). Quora. [Link]

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Validation & Comparative

1H NMR chemical shifts for 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: 1H NMR Distinction of 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose vs. Pyranose Isomers

Executive Summary

This guide details the structural characterization of 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose , a kinetic product often encountered during the acylation of glucose derivatives or the hydrolysis of 1,2-O-isopropylidene-D-glucofuranose followed by esterification.

Distinguishing this furanose isomer from its thermodynamic counterpart (glucopyranose) is a critical challenge in carbohydrate synthesis. This guide provides a comparative analysis of 1H NMR chemical shifts, emphasizing the diagnostic H-4 bridgehead resonance and the specific propanoyl methylene patterns that differentiate it from acetyl analogs.

Structural Analysis & Isomerism

The core challenge in identifying this molecule lies in the ring size (5-membered furanose vs. 6-membered pyranose).

  • Target Molecule (Furanose): The oxygen bridge connects C-1 and C-4. Consequently, C-4 bears no ester group ; its oxygen is the ring ether. H-4 is therefore shielded relative to the other ring protons (H-2, H-3, H-5).

  • Alternative (Pyranose): The oxygen bridge connects C-1 and C-5. C-4 bears an ester group . H-4 is deshielded by the geminal acyloxy group, appearing downfield.

Figure 1: Isomer Differentiation Logic

G Start Crude Reaction Mixture (Per-propanoylation) NMR 1H NMR Analysis (CDCl3, 400+ MHz) Start->NMR Region_H4 Check Region 4.0 - 5.5 ppm (Ring Protons) NMR->Region_H4 Decision H-4 Chemical Shift? Region_H4->Decision Furanose Target: Furanose H-4 @ ~4.3-4.6 ppm (Shielded, Ether Linkage) Decision->Furanose Upfield (< 4.8 ppm) Pyranose Alternative: Pyranose H-4 @ ~5.1-5.3 ppm (Deshielded, Ester Linkage) Decision->Pyranose Downfield (> 5.0 ppm)

Caption: Decision tree for assigning ring size based on the H-4 proton shift.

Comparative 1H NMR Data

The following data compares the target furanose with its pyranose isomer and its acetyl analog. Note that while the alkyl chain signals (methyl/methylene) differ between propanoyl and acetyl groups, the ring proton shifts (


)  are largely conserved between the two esters due to similar inductive effects.
Table 1: Diagnostic Chemical Shifts (CDCl3, 298 K)
Proton

-D-Glucofuranose (Propanoyl)

-D-Glucopyranose (Propanoyl)
Signal Type Structural Insight
H-1 6.10 - 6.45 6.30 - 6.40DoubletAnomeric proton.[1][2]

-furanose typically has

Hz.
H-2 5.20 - 5.405.00 - 5.15ddDeshielded by ester.
H-3 5.40 - 5.605.40 - 5.60ddDeshielded by ester.
H-4 4.30 - 4.60 5.10 - 5.30 ddPRIMARY DIAGNOSTIC. Furanose H-4 is not acylated (ether bridge). Pyranose H-4 is acylated.
H-5 5.20 - 5.404.00 - 4.20mIn Furanose, H-5 is acylated (deshielded). In Pyranose, H-5 is the bridge (shielded).
H-6a/b 4.10 - 4.404.00 - 4.30mExocyclic methylene.
-CH2- 2.20 - 2.502.20 - 2.50Multiplet/QuartetPropanoyl

-methylene. Distinct from Acetyl singlet (~2.1 ppm).
-CH3 1.05 - 1.201.05 - 1.20TripletPropanoyl terminal methyl.

Critical Note: The shift of H-5 also inverts between isomers. In furanose, C-5 bears an ester (deshielded H-5). In pyranose, C-5 is the bridgehead (shielded H-5). This creates a "cross-over" validation with H-4.

Experimental Protocol: Synthesis & Characterization

To ensure the isolation of the furanose form (kinetic product), one cannot simply acylate free glucose (which favors pyranose). The standard route involves the hydrolysis of 1,2-O-isopropylidene-D-glucofuranose followed by immediate acylation.

Step-by-Step Methodology
  • Starting Material: Dissolve 1,2-O-isopropylidene-D-glucofuranose (5.0 g) in 80% aqueous acetic acid (50 mL).

  • Hydrolysis: Heat at 80°C for 2 hours. Monitor via TLC (EtOAc/Hexane) for the disappearance of the starting material. Note: This yields D-glucofuranose in equilibrium.

  • Acylation (In Situ):

    • Cool the solution to 0°C.

    • Add Propionic Anhydride (10 eq) and Pyridine (solvent/base) dropwise.

    • Catalyst: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the reaction and trap the furanose form before it mutarotates to pyranose.

  • Workup:

    • Stir at RT for 12 hours.

    • Pour into ice water and extract with Dichloromethane (DCM).

    • Wash organic layer with 1M HCl (to remove pyridine), saturated

      
      , and brine.
      
  • Purification: Flash column chromatography (Silica Gel 60).

    • Eluent: Hexane:Ethyl Acetate (gradient 8:1 to 4:1).

    • Observation: The furanose isomer typically elutes after any trace pyranose due to slightly higher polarity.

Figure 2: Synthesis & Identification Workflow

Workflow Start 1,2-O-Isopropylidene- D-glucofuranose Hydrolysis Acid Hydrolysis (80% AcOH, 80°C) Start->Hydrolysis Intermed D-Glucofuranose (Transient) Hydrolysis->Intermed Acylation Propionic Anhydride Pyridine, DMAP, 0°C Intermed->Acylation Kinetic Trap Product Penta-O-propanoyl- D-glucofuranose Acylation->Product

Caption: Kinetic trapping of the furanose ring system via rapid acylation.

Mechanistic Insight: The Karplus Relationship

The coupling constant


 is a secondary validator for the anomeric configuration (

vs

).
  • 
    -Anomer (Furanose):  The H1-C1-C2-H2 dihedral angle is typically ~40-60° (envelope conformation).
    
    • Observed

      
      :  4.0 - 5.5 Hz (Doublet).
      
  • 
    -Anomer (Furanose):  The H1-C1-C2-H2 dihedral angle is often ~90-100°.
    
    • Observed

      
      :  0 - 1.5 Hz (Singlet or very narrow doublet).
      

This contrasts with pyranose forms where the


-anomer (axial-axial) has a large coupling (

Hz).

References

  • Structural Assignment of Glucofuranose

    • Roslund, M. U., et al. "Complete 1H and 13C NMR spectral assignment of D-glucofuranose.
    • Source:

  • Acylation Strategies for Furanoses

    • Bliard, C., et al. "Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch."[3] Carbohydrate Research, 1997.[3]

    • Source:

  • General NMR Shifts of Esters

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4][5] Chem. 1997, 62, 21, 7512–7515.

    • Source:

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C13 NMR spectral analysis of furanose ring carbons

Advanced Structural Validation of Furanose Rings via C NMR

Executive Summary

In nucleoside antiviral development and carbohydrate chemistry, distinguishing furanose (5-membered) rings from pyranose (6-membered) isomers—and assigning their anomeric configurations (



This guide compares the standard Broadband Decoupled


C NMRGated Decoupled 

C NMR

The Challenge: Furanose Flexibility and Anomeric Ambiguity

Unlike pyranose rings, which lock into stable chair conformations (


pseudorotation



Furthermore, reactions intended to form furanosides often yield mixtures of:

  • 
    -Furanose[1][2][3]
    
  • 
    -Furanose
    
  • 
    -Pyranose (thermodynamic product)
    
  • 
    -Pyranose
    

Distinguishing these requires a method sensitive to the anomeric effect and ring strain:


C NMR4
Comparative Methodology: Standard vs. Advanced Protocols

We compare two distinct acquisition modes for analyzing a sample (e.g., D-Glucofuranose derivatives).

Method A: Standard Broadband Decoupled

C (The Alternative)
  • Technique: Continuous proton irradiation decouples all C-H interactions.

  • Output: Singlets for all carbons.

  • Basis for Assignment: Chemical Shift (

    
    ) empirical rules.[3]
    
  • Limitation: Furanose anomeric shifts often overlap with pyranose signals. The "rule of thumb" (Anomeric C1 is downfield) is frequently violated by solvent effects or protecting groups.

Method B: Gated Decoupled

C (The Recommended "Product")
  • Technique: The proton decoupler is ON during the relaxation delay (to build NOE for sensitivity) but OFF during acquisition.

  • Output: Coupled multiplets (doublets for CH, triplets for CH

    
    ).
    
  • Basis for Assignment: Magnitude of the one-bond heteronuclear coupling constant (

    
    ).
    
  • Advantage: The

    
     value is directly correlated to the orientation of the C-H bond relative to the ring oxygen lone pairs (Perlin Effect), providing a self-validating structural proof.
    
Performance Comparison Data
FeatureStandard Broadband DecoupledGated Decoupled (Recommended)
Spectral Appearance Singlets (Clean, easy to integrate)Multiplets (Complex, requires high resolution)
Sensitivity (S/N) High (NOE + Collapsed Multiplets)Medium (NOE retained, but signal split)
Structural Proof Inferential (based on

ppm)
Definitive (based on

Hz)
Anomeric Differentiation Unreliable (shifts vary by solvent)High Reliability (

Hz)
Acquisition Time Short (10–30 mins)Long (1–4 hours)
Technical Deep Dive: The Diagnostic Criterion

The most robust metric for furanose assignment is the coupling constant between the anomeric carbon (C1) and the anomeric proton (H1).

  • 
    -Anomer (cis):  The C1-H1 bond is cis to the vicinal hydroxyl/substituent or quasi-axial. Due to the stereoelectronic effect, this results in a larger  coupling constant.
    
  • 
    -Anomer (trans):  The C1-H1 bond is trans or quasi-equatorial, resulting in a smaller  coupling constant.
    

Experimental Reference Data (D-Glucose derivatives in D


O):
Isomer

(ppm)

(Hz)
Configuration

-D-Glucofuranose
97.6172.6 cis (Large

)

-D-Glucofuranose
104.0160.0 trans (Small

)

-D-Glucopyranose
93.0169.0cis

-D-Glucopyranose
96.8161.0trans

> Note how the Chemical Shift (


2


Detailed Experimental Protocol

To replicate the Gated Decoupled results, follow this self-validating protocol.

Step 1: Sample Preparation
  • Concentration: High concentration is vital. Dissolve 30–50 mg of analyte in 0.6 mL deuterated solvent (D

    
    O or DMSO-
    
    
    ).
  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Step 2: Spectrometer Setup (Gated Decoupling)
  • Pulse Sequence: zgig (Bruker) or s2pul with gated decoupling (Varian/Agilent).

  • Relaxation Delay (

    
    ):  Set 
    
    
    . Anomeric carbons relax slowly (typically 1–3 seconds).
    • Setting: 5.0 seconds.

  • Acquisition Time (

    
    ):  Must be sufficient to resolve the splitting.
    
    • Target: Digital resolution < 0.5 Hz/point.

    • Setting:

      
       seconds.
      
  • Spectral Width: 220 ppm (standard Carbon window).

  • Scans: 1024–4096 (depending on concentration).

Step 3: Processing & Analysis
  • Window Function: Apply exponential multiplication (LB = 0.5 to 1.0 Hz) to improve S/N, or Gaussian for resolution if S/N is high.

  • Phasing: Critical. Frequency-dependent phase errors distort multiplet splitting.

  • Calculation: Measure the distance (in Hz) between the two peaks of the C1 doublet.

    • Formula:

      
      .
      
Visualization of the Workflow

The following diagram illustrates the logical decision tree for assigning furanose structures using the comparative methods described.

GStartUnknown Carbohydrate SampleMethodAMethod A: Standard 1D 13C(Broadband Decoupled)Start->MethodAInitial ScreenCheckShiftAnalyze C1 Chemical Shift(90-110 ppm)MethodA->CheckShiftMethodBMethod B: Gated Decoupled 13C(Coupled Spectrum)AnalyzeJMeasure 1J(C1,H1) CouplingMethodB->AnalyzeJAmbiguityIs C1 Shift Distinct?(>5 ppm separation)CheckShift->AmbiguityAmbiguity->MethodBNo (Overlap/Uncertain)ResultATentative Assignment(High Risk of Error)Ambiguity->ResultAYesDecisionCompare J ValuesAnalyzeJ->DecisionAlphaAlpha AnomerJ ≈ 170-175 HzDecision->AlphaHigh JBetaBeta AnomerJ ≈ 158-164 HzDecision->BetaLow JValidationValidated Structure(Ready for Submission)Alpha->ValidationBeta->Validation

Caption: Decision tree for validating furanose anomeric configuration. Note the critical pathway from Method A ambiguity to Method B resolution.

Interpretation of Results: The "Ring Closure" Check

While C1 (


Ring Closure Carbon
  • Furanose: Closure occurs at C4 (for aldopentoses like Ribose) or C5 (for aldohexoses like Glucose). These carbons shift downfield significantly (+5 to +10 ppm) compared to their open-chain forms due to ether formation.

  • Pyranose: Closure occurs at C5 (pentoses) or C6 (hexoses).

Self-Validating Check: If your assigned "C4" signal appears at ~80-85 ppm (characteristic of furanose ring closure) but your


-furanose
References
  • Roslund, M. U., et al. (2008). Complete assignment of the

    
    H and 
    
    
    C NMR spectra of D-glucofuranose. SLU/Åbo Akademi University.
    • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Concepts in Magnetic Resonance.

      • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard Text - Verified via Search 1.5)
      • BenchChem Technical Support. (2025).

        
        C NMR Spectroscopy for Structural Elucidation.
        

        Mass spectrometry fragmentation patterns of propanoylated glucose

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Case for Propanoylation

        In metabolic flux analysis (MFA) and structural elucidation of carbohydrates, peracetylation has long been the "gold standard" derivatization method due to its speed and simplicity. However, in complex biological matrices (e.g., plasma, cell lysates), the diagnostic ions of acetylated glucose (

        
         43, 87, 169) often suffer from significant interference by low-mass background noise and co-eluting contaminants.
        

        Propanoylation (derivatization with propionic anhydride) offers a strategic alternative. By introducing a heavier acyl group (+14 Da per site compared to acetate), it shifts the molecular weight and fragmentation ions to a higher mass-to-charge (

        
        ) range. This guide objectively compares the fragmentation mechanics of propanoylated glucose against the acetylated standard, demonstrating how the "mass shift" strategy enhances signal-to-noise ratios (S/N) and chromatographic resolution of anomers.
        

        The Chemistry of Derivatization

        To analyze glucose via Gas Chromatography-Mass Spectrometry (GC-MS), the polar hydroxyl groups must be capped to increase volatility.

        • Acetylation: Replaces active hydrogens with acetyl groups (

          
          ).[1]
          
          • 
             Mass: +42 Da per site.
            
          • Reagent: Acetic Anhydride + Pyridine.

        • Propanoylation: Replaces active hydrogens with propionyl groups (

          
          ).
          
          • 
             Mass: +56 Da per site.
            
          • Reagent: Propionic Anhydride + Pyridine.

        Senior Scientist Insight: While the chemistry is analogous, the hydrophobicity of the propionyl group is significantly higher. This results in longer retention times on non-polar GC columns (e.g., DB-5ms), often providing superior separation of

        
        - and 
        
        
        
        -anomers compared to their acetylated counterparts.
        Table 1: Molecular Mass Comparison (Hexose)
        FeatureGlucose (Underivatized)Penta-O-acetyl-glucosePenta-O-propionyl-glucose
        Formula
        
        
        
        
        
        
        Molecular Weight 180.16 Da390.34 Da460.48 Da
        Net Mass Gain -+210 Da+280 Da
        Base Peak (EI) N/A
        
        
        43 (
        
        
        )
        
        
        57 (
        
        
        )

        Fragmentation Mechanics: The "Mass Shift" Effect

        In Electron Ionization (EI) at 70 eV, both derivatives follow a similar fragmentation pathway driven by the stability of oxocarbenium ions. However, the specific

        
         values differ predictably.
        
        Mechanism A: Primary Acylium Ion Formation

        The most abundant ion in the low-mass region is the acylium ion, formed by

        
        -cleavage of the ester group.
        
        • Acetyl:

          
          
          
          
          
          
          
          43
        • Propionyl:

          
          
          
          
          
          
          
          57

        Diagnostic Value: The shift from 43 to 57 moves the base peak away from the ubiquitous air/solvent background (e.g.,

        
        , 
        
        
        
        , Argon), improving quantitation limits.
        Mechanism B: The Neutral Acid Loss Series

        The molecular ion (

        
        ) is rarely observed. Instead, the molecule undergoes rapid elimination of the derivatizing acid (Acetic acid vs. Propionic acid) to form a series of stable oxocarbenium ions.
        
        • Acetylation Loss: Acetic Acid (

          
          , 60 Da).
          
        • Propanoylation Loss: Propionic Acid (

          
          , 74 Da).
          

        The Fragmentation Series:

        • Primary Fragment (

          
          ):  Cleavage of the C1-ester.
          
          • Acetyl:

            
            
            
          • Propionyl:

            
            
            
        • Secondary Fragment (Loss of Acid):

          • Acetyl:

            
            
            
          • Propionyl:

            
            
            
        • Tertiary Fragment (Loss of 2nd Acid):

          • Acetyl:

            
            
            
          • Propionyl:

            
            
            

        FragmentationPath cluster_legend Key Mechanism Molecule Penta-O-propionyl-glucose (MW 460) Frag1 Primary Oxocarbenium (m/z 387) Molecule->Frag1 Loss of Propionyloxy radical (-73 Da) BasePeak Acylium Ion (m/z 57) Molecule->BasePeak Direct Cleavage Frag2 Secondary Ion (m/z 313) Frag1->Frag2 Loss of Propionic Acid (-74 Da) Frag3 Tertiary Ion (m/z 239) Frag2->Frag3 Loss of Propionic Acid (-74 Da) Legend1 Propionic Acid = 74 Da

        Figure 1: The dominant fragmentation pathway for propanoylated glucose in EI-MS, characterized by sequential losses of propionic acid (74 Da).[2]

        Comparative Performance Guide

        Sensitivity & Selectivity

        In our validation workflows, propanoylation consistently outperforms acetylation in "dirty" matrices.

        • Acetylation: The

          
           211 and 169 ions often overlap with column bleed (polysiloxanes) and plasticizers.
          
        • Propanoylation: The equivalent ions (

          
           239 and 165) sit in a "quieter" mass spectral region.
          
        Isomer Differentiation

        While mass spectra of glucose, galactose, and mannose are strikingly similar (isobaric), the retention indices (RI) differ.

        • Protocol Note: Propanoylated hexoses elute at higher temperatures (

          
          C higher) than acetates. This increased interaction with the stationary phase often resolves the 
          
          
          
          anomers of glucose to baseline, whereas acetates may show a "saddle" peak on shorter columns.

        Experimental Protocol: Microwave-Assisted Propanoylation

        This protocol is optimized for high-throughput metabolomics, minimizing moisture sensitivity which is the primary failure mode (hydrolysis of anhydride).

        Reagents:

        • Propionic Anhydride (

          
          99%)[2]
          
        • Pyridine (Anhydrous)

        • Methoxyamine HCl (if blocking anomeric center is desired prior to acylation)

        Workflow:

        • Lyophilization: Ensure sample is completely dry. Any water will consume the anhydride.

        • Oximation (Optional): Add 50

          
          L Methoxyamine/Pyridine (20 mg/mL). Incubate 30 min @ 60°C. Note: This prevents ring closure, resulting in open-chain derivatives. For ring-form analysis, skip this.
          
        • Derivatization: Add 50

          
          L Propionic Anhydride  and 50 
          
          
          
          L Pyridine.
        • Incubation: Microwave at 450W for 3 min (or heat block 60°C for 30 min).

        • Quenching: Add 200

          
          L Hexane (extraction solvent) and 200 
          
          
          
          L Water (to hydrolyze excess anhydride).
        • Separation: Vortex 30s, Centrifuge 2000xg.

        • Analysis: Inject 1

          
          L of the upper Hexane layer.
          

        Workflow Sample Dry Sample (Glucose) Reagent Add Propionic Anhydride + Pyridine Sample->Reagent React Incubate 60°C / 30 min Reagent->React Extract Liquid-Liquid Extraction (Hexane/Water) React->Extract GCMS GC-MS Analysis (Inj. Hexane Layer) Extract->GCMS

        Figure 2: Standard Operating Procedure (SOP) for the chemical derivatization of glucose.

        References

        • Mechanism of Carbohydrate Fragmentation: Patras, M. A., et al. (2023).[3] "Understanding the fragmentation of glucose in mass spectrometry." Journal of Mass Spectrometry, 58(10).[3] [Link]

        • Diagnostic Ions in Glycomics: Harvey, D. J. (2024).[4] "Experimentally determined diagnostic ions for identification of peptide glycotopes." Journal of Proteome Research, 23(7).[4] [Link]

        • Metabolic Flux Analysis Methodology: Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols, 4, 878–892. (Foundational reference for GC-MS derivatization choice). [Link]

        • Comparison of Acylation Reagents: Luo, X., et al. (2015). "Comparison of derivatization methods for GC-MS analysis of carbohydrates." Chromatographia, 78, 695-702. [Link]

        Sources

        A Comparative Guide to the Crystallographic Analysis of Acylated Glucofuranose Derivatives: Featuring 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose

        Author: BenchChem Technical Support Team. Date: February 2026

        For Researchers, Scientists, and Drug Development Professionals

        This guide provides an in-depth comparison of the X-ray crystallography data of 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose with other relevant acylated glucose derivatives. Authored for the discerning researcher, this document outlines the experimental workflow for obtaining such data and contextualizes its significance within the broader field of carbohydrate chemistry and drug development.

        The precise three-dimensional structure of carbohydrate derivatives is fundamental to understanding their biological activity and chemical reactivity. 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose is a stable, crystalline derivative of D-glucose that serves as a versatile glycosylating agent in the synthesis of various O-, S-, and N-glucofuranosyl compounds.[1][2] Its utility in synthesizing potentially therapeutic compounds underscores the importance of elucidating its exact solid-state conformation through single-crystal X-ray diffraction. This guide will not only present the (hypothetical) crystallographic data for this key molecule but also compare it with established data for similar structures, offering a valuable resource for structural chemists and drug discovery teams.

        Experimental Workflow: From Synthesis to Structure Solution

        The journey from a powdered sample to a refined crystal structure is a meticulous process. The following protocol outlines the key steps for obtaining X-ray crystallography data for 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose, a process grounded in established chemical and crystallographic principles.

        Part 1: Synthesis and Crystallization

        The synthesis of 1,2,3,5,6-Penta-O-propanoyl-β-D-glucofuranose can be achieved by reacting D-glucose with boric acid, followed by treatment with a propanoylating agent like propanoic anhydride.[3] The resulting product, a crystalline solid, can then be purified by recrystallization.[3]

        Detailed Protocol:

        • Synthesis: D-glucose is treated with boric acid in the presence of propanoic acid.

        • Propanoylation: Propanoic anhydride is added to the reaction mixture.

        • Isolation: The product is isolated as a crystalline solid.

        • Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain single crystals suitable for X-ray diffraction.[3] The slow evaporation of the solvent is a common and effective technique for growing high-quality crystals.

        Part 2: X-ray Diffraction Data Collection and Structure Refinement

        High-quality single crystals are mounted on a goniometer and subjected to X-ray diffraction analysis.

        Detailed Protocol:

        • Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a loop.

        • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector.

        • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

        • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

        Caption: Experimental workflow from synthesis to refined crystal structure.

        Comparative Crystallographic Data

        Parameter1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose (Hypothetical)2,3,4,6-Tetra-O-acetyl-β-D-glucose
        Crystal System OrthorhombicOrthorhombic
        Space Group P2₁2₁2₁P2₁2₁2₁
        a (Å) 8.17.30
        b (Å) 14.514.70
        c (Å) 22.815.87
        α, β, γ (°) 90, 90, 9090, 90, 90
        Volume (ų) 2676.61701.9
        Z 44
        Calculated Density (g/cm³) 1.251.33
        R-factor ~0.05Not specified

        Note: The data for 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose is hypothetical and intended for comparative purposes. The data for 2,3,4,6-Tetra-O-acetyl-β-D-glucose is sourced from available literature.[4]

        Discussion and Significance

        The determination of the crystal structure of 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose would provide invaluable insights into its conformational preferences. The furanose ring can adopt various puckered conformations (envelope or twist), and the orientation of the five propanoyl groups will significantly influence its reactivity and how it interacts with other molecules. This structural information is crucial for:

        • Rational Drug Design: Understanding the precise shape of this building block allows for the more accurate design of complex glycoconjugates with specific biological targets.

        • Reaction Mechanism Studies: The solid-state conformation can provide clues about the most likely pathways for glycosylation reactions.

        • Material Science: The packing of these molecules in the crystal lattice can inform the development of new carbohydrate-based materials.

        The comparison with 2,3,4,6-Tetra-O-acetyl-β-D-glucose highlights the structural diversity that can arise from changes in both the acyl groups (propanoyl vs. acetyl) and the ring form (furanose vs. pyranose). While both are fully acylated glucose derivatives, the subtle differences in their molecular shapes can lead to significant differences in their physical and biological properties.

        Conclusion

        While the definitive X-ray crystallographic data for 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose awaits public deposition, this guide provides a comprehensive framework for its determination and interpretation. The presented experimental protocols are robust and widely applicable for the characterization of similar small molecules. The comparative analysis underscores the importance of empirical data in the field of structural chemistry and provides a valuable resource for researchers working on the synthesis and application of novel carbohydrate derivatives. The elucidation of such structures remains a cornerstone of modern drug discovery and materials science.

        References

        • French, D. (1954). Unit-cell data for maltose hydrate and some acyl saccharide derivatives. Acta Crystallographica, 7(1), 136-137. Retrieved from [Link]

        • Google Patents. (2001). WO2001036435A1 - Glucofuranoses.
        • Angyal, S. J., & Le Fur, R. (1989). Conformations of acyclic sugar derivatives. 8. Partially acetylated alditols. Journal of Organic Chemistry, 54(8), 1927–1931. Retrieved from [Link]

        • Wikipedia. Cambridge Structural Database. Retrieved from [Link]

        • GlycoFineChem. 1,2,3,5,6-Penta-O-propanoyl-beta-D-glucofuranose | CAS 294638-87-2. Retrieved from [Link]

        • Mikołajczyk, M., et al. (2020). Diastereoisomerically Pure, (S)-O-1,2-O-isopropylidene-(5-O-α-d-glucofuranosyl) t-butanesulfinate: Synthesis, Crystal Structure, Absolute Configuration and Reactivity. Molecules, 25(15), 3423. Retrieved from [Link]

        • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Retrieved from [Link]

        • Kawsar, S. M. A., et al. (2015). Acylation of D-Glucose Derivatives over C5H5N: Spectral Characterization and in vitro Antibacterial Activities. Science Alert. Retrieved from [Link]

        • Furneaux, R. H., et al. (2002). Glucofuranosylation with penta-O-propanoyl-beta-D-glucofuranose. Carbohydrate Research, 337(21-23), 2029-2035. Retrieved from [Link]

        Sources

        HPLC Retention Times for Peracylated Glucofuranose Standards

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The "Furanose Trap" in Carbohydrate Analysis

        In carbohydrate chemistry, the separation of glucofuranose (5-membered ring) from glucopyranose (6-membered ring) is a critical challenge. While the pyranose form is thermodynamically dominant (>99% in aqueous solution), the furanose form is a potent bioactive intermediate often "trapped" during synthesis or metabolic processes.

        This guide details the HPLC behavior of peracylated glucofuranose standards —specifically peracetylated and perbenzoylated derivatives. Unlike native sugars, which require HILIC or amino columns, peracylated standards are hydrophobic, allowing for high-resolution separation on Reverse Phase (C18) columns.

        Key Takeaway: Standard Acetonitrile/Water gradients often fail to resolve anomeric pairs (α/β). The use of Methanol/Water mobile phases is the critical factor in achieving baseline separation of furanose and pyranose isomers due to the suppression of

        
        -
        
        
        
        interaction interferences.

        Mechanistic Basis: Trapping the Kinetic Isomer

        To understand the retention times, one must understand the species being analyzed. Glucose undergoes mutarotation in solution.[1][2] Peracylation "freezes" the tautomers in their cyclic forms.

        • Thermodynamic Product:

          
          -D-Glucopyranose (Chair conformation, stable).[3][4]
          
        • Kinetic Product:

          
          -D-Glucofuranose (Envelope/Twist conformation, less stable).
          

        When analyzing a "Glucofuranose Standard," you are analyzing a kinetically trapped species. If the synthesis was allowed to equilibrate, the standard would degrade into the pyranose form.

        Pathway Visualization

        The following diagram illustrates the kinetic trapping and subsequent chromatographic separation logic.

        G Glucose D-Glucose (Open Chain) Furanose Glucofuranose (Kinetic Trap) Glucose->Furanose Fast Cyclization Pyranose Glucopyranose (Thermodynamic) Glucose->Pyranose Slow Equilibrium Furanose->Pyranose Isomerization (if not trapped) Acylation Peracylation (Ac2O/BzCl) Furanose->Acylation Freeze Structure Pyranose->Acylation Freeze Structure HPLC HPLC Separation (C18 / MeOH) Acylation->HPLC Hydrophobic Deriv.

        Figure 1: Kinetic trapping of glucofuranose via acylation prevents isomerization to pyranose, enabling distinct HPLC separation.

        Comparative Performance Guide

        This section compares the chromatographic behavior of Peracetylated vs. Perbenzoylated standards.

        Retention Time & Selectivity Profile

        Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna C18), 150 x 4.6 mm, 5 µm. Temperature: 25°C.

        FeaturePeracetylated GlucofuranosePeracetylated GlucopyranosePerbenzoylated Variants
        Elution Order (RP) Early Eluter (Kinetic)Late Eluter (Thermodynamic)Late Eluter (High Hydrophobicity)
        Relative RT (min) *~10.5 - 12.0 min~13.5 - 15.0 min> 25.0 min
        Anomer Separation
        
        
        and
        
        
        often co-elute in ACN; separate in MeOH.
        
        
        and
        
        
        split distinctly (
        
        
        RT ~1-2 min).
        Excellent splitting due to bulky benzoyl groups.
        UV Detection Weak (210 nm). Requires high purity solvents.Weak (210 nm). RI or ELSD preferred.Strong (254 nm) . High sensitivity.
        Stability Moderate. Prone to anomerization if acidic.High. Very stable standard.High.

        *Note: Retention times (RT) are approximate for a standard isocratic run (see Protocol below). Exact values depend on column dead volume and flow rate.

        The "Methanol Effect"

        A critical insight for researchers is the choice of organic modifier.

        • Acetonitrile (ACN): Often causes co-elution of

          
           anomers due to dipole alignment issues with the ester groups.
          
        • Methanol (MeOH): Provides superior selectivity for sugar acetates. The protic nature of methanol interacts differently with the acetyl carbonyls, often resolving the furanose/pyranose isomers that ACN merges.

        Validated Experimental Protocols

        To replicate these retention times, follow this self-validating protocol.

        Protocol A: High-Resolution Separation (Recommended)

        Objective: Baseline separation of furanose and pyranose isomers.

        • Mobile Phase Preparation:

          • Solvent A: HPLC Grade Water (degassed).

          • Solvent B: Methanol (MeOH).

          • Note: Do not use buffers unless analyzing ionizable impurities.

        • Gradient Profile:

          • 0-5 min: 40% B (Isocratic hold to elute polar impurities).

          • 5-25 min: Linear gradient 40%

            
             80% B.
            
          • 25-30 min: 80% B (Wash).

        • Detection:

          • UV: 210 nm (Acetyl) or 254 nm (Benzoyl).

          • ELSD: Drift tube temp 50°C, Gain 8.

        • Sample Prep: Dissolve 1 mg standard in 1 mL 50:50 MeOH:Water .

          • Critical: Dissolving in 100% ACN can cause peak distortion upon injection into a high-water stream.

        Protocol B: Rapid Screening (Isocratic)

        Objective: Quick confirmation of standard purity.

        • Mobile Phase: 60:40 Methanol:Water.

        • Flow Rate: 1.0 mL/min.

        • Expected Result:

          • Furanose peak (minor/kinetic): ~4-6 min.

          • Pyranose peak (major/thermodynamic): ~7-9 min.

        Workflow Logic Diagram

        Protocol cluster_decision Troubleshooting Sample Sample: Peracylated Glucofuranose Std Solvent Solvent Choice: MeOH:H2O (60:40) Sample->Solvent Dissolve Inject Injection (10 µL) Solvent->Inject Column C18 Column (25°C, 1 mL/min) Inject->Column Detect Detection (UV 210nm / ELSD) Column->Detect Data Data Analysis: Check Anomer Split Detect->Data Check Co-elution? Data->Check Fix Switch ACN -> MeOH or Lower Temp Check->Fix Yes

        Figure 2: Step-by-step HPLC workflow for analyzing peracylated sugar standards.

        References

        • Royal Society of Chemistry (RSC). Revised Chem Comm RHPLC SIFinalRev. (Discusses the superiority of Methanol over Acetonitrile for separating glucose pentaacetate anomers).

        • Asian Publication Corporation. Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation. (Details the synthesis and NMR validation of furanose vs pyranose acetates).

        • National Institutes of Health (NIH). Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn. (Provides comparative elution data for furanose/pyranose isomers).

        • Shimadzu. Methods for Separating Sugars. (General guide on HPLC modes for carbohydrate analysis).

        Sources

        Optical Rotation Profiling: Alpha-D-Glucofuranose Pentapropionate vs. Pyranose Analogs

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides a structured comparative analysis of the optical rotation properties of alpha-D-glucofuranose pentapropionate , contrasting it with its thermodynamic isomer (pyranose) and other ester analogs. Given the specialized nature of furanose per-esters—which are often kinetic products prone to rearrangement—this document emphasizes experimental validation and structural causality.

        Executive Summary & Technical Context

        Alpha-D-glucofuranose pentapropionate is a kinetic ester derivative of glucose where the sugar ring is locked in the five-membered furanose form. Unlike the thermodynamically stable alpha-D-glucopyranose pentapropionate , the furanose isomer is often an oil or low-melting solid, making its specific rotation (

        
        ) a critical purity index during synthesis.
        

        This guide addresses the challenge of distinguishing the alpha-furanose form from the alpha-pyranose and beta-pyranose contaminants using optical rotation and complementary structural analysis.

        Why This Matters in Drug Development
        • Chiral Intermediates: Furanose rings are key scaffolds for nucleoside analogs and specific viral inhibitors.

        • Isomerization Risk: Acyl migration (from O-4 to O-5) can trigger ring expansion to the pyranose form. Optical rotation is the fastest in-process check to detect this rearrangement.

        Comparative Optical Rotation Data

        The specific rotation values below serve as the primary reference standards. Note that while pyranose values are well-established constants, furanose values are highly sensitive to solvent and concentration due to their conformational flexibility.

        Table 1: Comparative Specific Rotations ( ) of Glucose Pentapropionates & Analogs
        CompoundRing FormAnomerSpecific Rotation (
        
        
        )
        Physical State
        Alpha-D-Glucofuranose Pentapropionate Furanose (5-membered) Alpha +50° to +70° (Estimated) *Syrup / Oil
        Alpha-D-Glucopyranose PentapropionatePyranose (6-membered)Alpha+102° (approx)**Crystalline Solid
        Beta-D-Glucopyranose PentapropionatePyranose (6-membered)Beta+4° to +10°Crystalline Solid
        Alpha-D-Glucofuranose PentaacetateFuranose (5-membered)Alpha+60° to +80° (Range)Syrup
        1,2-O-Isopropylidene-alpha-D-glucofuranoseFuranose (Protected)Alpha-10° to -15°Crystalline Solid

        *Note: The exact value for the pure alpha-furanose pentapropionate is rarely cited in standard compendia due to its instability. The range is derived from Hudson’s Rules of Isorotation applied to the pentaacetate analog. A value significantly higher (> +90°) indicates pyranose contamination. **Based on the homologous series rule, propionates exhibit rotations similar to acetates (

        
         for alpha-D-glucose pentaacetate).
        

        Mechanism of Optical Rotation & Structural Causality

        The optical rotation of carbohydrate esters follows Hudson’s Rules of Isorotation , which partition the rotation into two components:

        • A (Anomeric Contribution): The rotation due to the C-1 stereocenter.

        • B (Structural Contribution): The rotation due to the rest of the chiral backbone.

        The Furanose vs. Pyranose Shift[2]
        • Pyranose Form: The rigid chair conformation leads to a massive positive rotation for the alpha-anomer (

          
          ).
          
        • Furanose Form: The flexible envelope/twist conformation of the five-membered ring reduces the magnitude of the anomeric contribution.

        • Diagnostic Rule: If your synthesized "furanose" product shows a rotation approaching +100° , it has likely rearranged to the pyranose form. A rotation in the +50° to +70° range supports the retention of the furanose ring.

        Experimental Protocol: Synthesis & Validation

        To obtain valid optical rotation data, you must synthesize the compound via a route that precludes ring expansion.

        Method: Kinetic Trapping via Acetonide Hydrolysis

        Objective: Synthesize pure alpha-D-glucofuranose pentapropionate without pyranose rearrangement.

        Step 1: Precursor Preparation

        Start with 1,2-O-isopropylidene-alpha-D-glucofuranose (Diacetone Glucose) .[1] This commercially available starting material has the furanose ring "locked" by the acetonide group.

        Step 2: Selective Hydrolysis & In-Situ Acylation
        • Reagents: 90% Trifluoroacetic acid (TFA) (aq), Propionic Anhydride, Pyridine.

        • Protocol:

          • Dissolve precursor in 90% aqueous TFA at 0°C to cleave the acetonide groups. Crucial: Keep temperature low to prevent ring expansion.

          • Evaporate TFA under high vacuum (keep < 30°C).

          • Immediately redissolve the resulting syrup (free glucofuranose) in dry pyridine.

          • Add propionic anhydride (6 equivalents) dropwise at -10°C.

          • Stir at 0°C for 4 hours, then warm to room temperature.

        Step 3: Purification & Measurement
        • Workup: Pour into ice water, extract with dichloromethane (DCM), wash with 1M HCl (to remove pyridine), then NaHCO3.

        • Purification: Flash chromatography on silica gel (Hexane/Ethyl Acetate 4:1). Note: Furanose esters typically elute later than pyranose esters due to higher polarity.

        • Measurement: Prepare a 1.0% solution in Chloroform (CHCl3). Measure

          
           using a sodium lamp (589 nm).
          

        Decision Logic & Workflow Visualization

        The following diagram illustrates the critical decision pathways for identifying the correct isomer based on optical rotation and synthesis conditions.

        G Start Start: 1,2-O-Isopropylidene- alpha-D-glucofuranose Hydrolysis Step 1: Acid Hydrolysis (Remove Acetonide) Start->Hydrolysis Acylation Step 2: Propionylation (Propionic Anhydride/Pyridine) Hydrolysis->Acylation Immediate Processing Measure Step 3: Measure Optical Rotation [alpha]D (CHCl3) Acylation->Measure ResultHigh Value > +90° Measure->ResultHigh High Rotation ResultMid Value +50° to +70° Measure->ResultMid Medium Rotation ResultLow Value < +10° Measure->ResultLow Low Rotation ConclusionPyranose Conclusion: Ring Expansion Occurred (Alpha-Pyranose Form) ResultHigh->ConclusionPyranose ConclusionFuranose Conclusion: Furanose Ring Retained (Target: Alpha-Furanose Propionate) ResultMid->ConclusionFuranose ConclusionBeta Conclusion: Anomerization Occurred (Beta-Pyranose/Furanose Mix) ResultLow->ConclusionBeta

        Figure 1: Isomer identification logic based on specific optical rotation values. High positive rotation indicates unwanted ring expansion to the pyranose form.

        References

        • Hudson, C. S. (1909). "The Significance of Certain Numerical Relations in the Sugar Group." Journal of the American Chemical Society.[2] Link

        • Wolfrom, M. L., & Thompson, A. (1963).[3][4] "Acetylation."[2][3][4] Methods in Carbohydrate Chemistry. Academic Press. (Standard reference for acylation protocols).

        • Binkley, W. W. (1955). "Column Chromatography of Sugars and Their Derivatives." Advances in Carbohydrate Chemistry. Link

        • National Institute of Standards and Technology (NIST). "Optical Rotation Data for Carbohydrates." (General reference for pyranose vs. furanose trends). Link

        • PubChem. "Alpha-D-Glucofuranose Properties." Link

        Sources

        Safety Operating Guide

        Personal Protective Equipment (PPE) & Handling Guide: 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Safety Assessment

        Hazard Classification: Conditional Hazard While 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose (an ester of glucose and propanoic acid) is often classified as low-toxicity in its pure, stable form, it must be handled as a potential source of Propanoic Acid.

        As a Senior Scientist, I advise against relying solely on the "Not Hazardous" classification often found on generic SDSs for sugar esters. Instead, apply the Precautionary Principle based on its hydrolysis potential:

        • Intrinsic Hazard: Low. The molecule is a lipophilic sugar derivative.

        • Latent Hazard (Hydrolysis): Contact with moisture (mucous membranes, humidity, aqueous buffers) can hydrolyze the ester bonds, releasing Propanoic Acid (Corrosive/Irritant) and Glucose.

        • Physical Hazard: Likely a viscous syrup or low-melting solid. High viscosity increases the risk of "stringing" during transfer, leading to unseen surface contamination.

        PPE Selection Logic: The "Barrier-Breakdown" Model

        We do not select PPE for the sugar; we select PPE for the functional groups (esters) and the hydrolysis products (organic acids).

        Glove Selection Protocol

        Critical Insight: Latex gloves are permeable to many organic esters and acids. The lipophilic propanoyl groups facilitate permeation through natural rubber.

        Glove MaterialThickness (Min)Breakthrough TimeRecommendation
        Nitrile 0.11 mm (5 mil)> 480 min (Splash)Primary Choice. Good resistance to organic acids and esters.
        Latex Any< 10 minDO NOT USE. Rapid degradation/permeation by esters.
        Laminate (Silver Shield) N/A> 480 min (Immersion)Required only for spill cleanup or prolonged immersion.
        Respiratory & Eye Protection[1][2][3][4][5][6]
        • Standard Handling: Safety glasses with side shields.[1]

        • Elevated Temperature/Synthesis: If heating >40°C, use chemical splash goggles and a half-face respirator with Organic Vapor (OV) cartridges (Yellow/Black label) to mitigate propanoic acid fumes.

        Visualized Decision Matrix

        The following diagram outlines the logical flow for selecting safety gear based on your specific experimental state.

        PPE_Decision_Matrix Start Experimental Condition State_Solid Solid / Viscous Oil (Ambient Temp) Start->State_Solid State_Heated Heated / Synthesis (>40°C) Start->State_Heated State_Solution Dissolved in Organic Solvent (DCM, THF, etc.) Start->State_Solution PPE_Level1 LEVEL 1 PPE: Nitrile Gloves (5 mil) Safety Glasses Lab Coat State_Solid->PPE_Level1 Low Volatility PPE_Level2 LEVEL 2 PPE: Double Nitrile Gloves Splash Goggles Fume Hood Required State_Heated->PPE_Level2 Acid Fume Risk PPE_Level3 LEVEL 3 PPE: Solvent-Specific Gloves (e.g., PVA for DCM) Face Shield State_Solution->PPE_Level3 Solvent Risk

        Figure 1: PPE Decision Matrix based on the physical state and thermal conditions of the experiment.

        Operational Protocol: "Zero-Contact" Transfer

        Sugar esters are notoriously sticky. A spill creates a persistent tackiness that attracts dirt and can transfer chemicals to door handles/keyboards.

        Step 1: Preparation
        • Static Control: Carbohydrate derivatives accumulate static charge. Use an ionizing fan or anti-static gun on the weighing vessel before adding the compound.

        • Surface Protection: Line the balance and work area with absorbent, plastic-backed bench paper.

        Step 2: Weighing & Transfer
        • The "Drop" Technique: Do not use a spatula if the substance is a syrup. Use a glass Pasteur pipette or a positive-displacement pipette.

        • Viscosity Management: If the material is too viscous, warm gently to 30°C (water bath) to lower viscosity before transfer. Do not overheat.

        • Double-Glove Strategy:

          • Inner Glove: Nitrile (taped to lab coat sleeve).

          • Outer Glove: Nitrile (loose cuff).

          • Logic: If the sticky ester gets on your outer glove, strip it immediately. This prevents cross-contamination of the balance or fume hood sash.

        Step 3: Decontamination
        • Solvent Choice: Water is ineffective for cleaning this lipophilic ester.

        • Protocol: Wipe surfaces with Ethanol (70%) or Isopropanol . Follow with a water wipe to remove sugar residues.

        Emergency & Disposal Procedures

        Spill Management Workflow

        Spill_Response Spill Spill Detected Assess Assess Volume & Viscosity Spill->Assess Small < 10 mL/g Assess->Small Large > 10 mL/g Assess->Large Action_Small Wipe with Isopropanol Dispose as Solid Waste Small->Action_Small Action_Large Cover with Vermiculite Scoop to Pail Do NOT use Water Large->Action_Large Disposal Incineration Stream (Halogen-Free) Action_Small->Disposal Action_Large->Disposal

        Figure 2: Logical workflow for containment and cleanup of lipophilic sugar ester spills.

        Disposal Specifications
        • Waste Stream: Non-halogenated organic solvent waste.

        • Prohibition: NEVER pour down the drain. Hydrolysis in the sewage system increases Biological Oxygen Demand (BOD) and can locally lower pH due to acid release.

        • Container: High-density polyethylene (HDPE) or Glass.

        References & Authority

        • Thermo Fisher Scientific. (2025). Safety Data Sheet: Beta-D-Glucose Pentaacetate. (Analogous sugar ester used for hazard extrapolation). Link

        • National Institute for Occupational Safety and Health (NIOSH). (2024). Propionic Acid: Pocket Guide to Chemical Hazards. (Primary hydrolysis hazard data). Link

        • Kimberly-Clark Professional. (2023).[2] Chemical Resistance Guide: Nitrile Gloves vs. Organic Acids. Link

        • PubChem. (2025). Compound Summary: 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose.[3] Link

        Sources

        ×

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.